5-Acetyl-2-methylbenzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-acetyl-2-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3 |
InChI Key |
HWBOVVUCRUBWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)C#N |
Origin of Product |
United States |
Foundational & Exploratory
physical and chemical properties of 5-Acetyl-2-methylbenzonitrile
An In-depth Technical Guide to 5-Acetyl-2-methylbenzonitrile
Abstract
5-Acetyl-2-methylbenzonitrile is an aromatic compound featuring acetyl, methyl, and nitrile functional groups, positioning it as a valuable bifunctional intermediate in synthetic organic chemistry. Its structural attributes make it a molecule of significant interest for constructing more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Acetyl-2-methylbenzonitrile, its chemical reactivity, plausible synthetic pathways, and essential safety protocols. By synthesizing computed data with insights from analogous structures, this document serves as a foundational resource for researchers, chemists, and professionals engaged in drug discovery and materials science.
Chemical Identity and Molecular Structure
5-Acetyl-2-methylbenzonitrile is a substituted benzonitrile. The presence of three distinct functional groups on the benzene ring—a nitrile (-C≡N), an acetyl (-C(O)CH₃), and a methyl (-CH₃) group—imparts a unique combination of electronic and steric properties that govern its reactivity and potential applications.
| Identifier | Value | Source |
| IUPAC Name | 5-acetyl-2-methylbenzonitrile | [1] |
| CAS Number | 40180-77-6 | [1][2] |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.18 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C)C#N | [1] |
| InChI Key | HWBOVVUCRUBWIV-UHFFFAOYSA-N | [1][2] |
The relationship between the functional groups on the aromatic ring is key to its chemical behavior. The methyl group at position 2 and the acetyl group at position 5 are para to each other, while the nitrile group is ortho to the methyl group. This arrangement influences the molecule's electronic distribution and steric accessibility, which are critical considerations for synthetic planning.
Physicochemical Properties: A Data-Driven Analysis
Experimental data for 5-Acetyl-2-methylbenzonitrile is not extensively documented in publicly available literature. Therefore, a combination of computed properties and data from structurally similar isomers is presented to provide a robust profile.
Summary of Physical Properties
The following table summarizes key computed physical and chemical descriptors. These values are crucial for predicting the compound's behavior in various solvents and its potential for membrane permeability, a key consideration in drug development.
| Property | Value | Source |
| Polar Surface Area (PSA) | 40.9 Ų | [1] |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1][3] |
| Rotatable Bond Count | 1 | [1][3] |
| Exact Mass | 159.068413911 Da | [1] |
| Physical Form | Predicted to be a solid at room temperature |
Insight into Properties:
-
The Polar Surface Area (PSA) of 40.9 Ų suggests moderate cell permeability.
-
The XLogP value of 1.7 indicates a good balance between hydrophilicity and lipophilicity, a desirable characteristic for potential drug candidates.
-
The absence of hydrogen bond donors and the presence of two acceptors (the nitrile nitrogen and the carbonyl oxygen) will dictate its interaction with protic solvents and biological macromolecules.
Solubility Profile
Based on its structure, 5-Acetyl-2-methylbenzonitrile is expected to be largely insoluble in water. However, it should exhibit good solubility in common organic solvents such as dichloromethane, acetonitrile, methanol, and other polar aprotic solvents, which is consistent with related benzonitrile esters.[5] This solubility is critical for its use in organic synthesis and for purification via techniques like recrystallization or chromatography.
Chemical Synthesis and Reactivity
The true utility of 5-Acetyl-2-methylbenzonitrile lies in its reactivity, which enables its use as a versatile building block.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A logical and industrially scalable method for the synthesis of 5-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile. In this electrophilic aromatic substitution reaction, the aromatic ring acts as a nucleophile, attacking an acylium ion generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The methyl group of 2-methylbenzonitrile is an ortho-, para-director. Due to steric hindrance from the adjacent nitrile group, the incoming electrophile (the acetyl group) is directed primarily to the para position (position 5), yielding the desired product.
Sources
An In-depth Technical Guide to 5-Acetyl-2-methylbenzonitrile: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Physicochemical Properties
5-Acetyl-2-methylbenzonitrile is a small molecule with the molecular formula C₁₀H₉NO.[1] Its structure consists of a benzene ring substituted with a methyl group at position 2, a cyano (nitrile) group at position 1, and an acetyl group at position 5.
Chemical Structure
The structural identifiers for 5-Acetyl-2-methylbenzonitrile are as follows:
-
IUPAC Name: 5-acetyl-2-methylbenzonitrile[1]
-
CAS Number: 40180-77-6[1]
-
Molecular Formula: C₁₀H₉NO[1]
-
SMILES: CC1=C(C=C(C=C1)C(=O)C)C#N[1]
-
InChI: InChI=1S/C10H9NO/c1-7-3-4-9(8(2)12)5-10(7)6-11/h3-5H,1-2H3[1]
-
InChIKey: HWBOVVUCRUBWIV-UHFFFAOYSA-N[1]
The presence of both an electron-donating methyl group and electron-withdrawing acetyl and nitrile groups on the aromatic ring creates a unique electronic environment that dictates its reactivity.
Molecular Weight and Physical Properties
A summary of the key physicochemical properties of 5-Acetyl-2-methylbenzonitrile is presented in the table below. This data is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Weight | 159.18 g/mol | [1] |
| Exact Mass | 159.068413911 Da | [1] |
| XLogP3-AA | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Note: Some physical properties, such as boiling and melting points, are not consistently reported across public databases and should be determined experimentally.
Synthesis of 5-Acetyl-2-methylbenzonitrile
The most logical and industrially scalable approach to the synthesis of 5-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The following protocol is a representative, self-validating system based on established methodologies for similar transformations.
Reaction Scheme
Caption: Friedel-Crafts acylation of 2-methylbenzonitrile.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-Methylbenzonitrile
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap (e.g., a drying tube with calcium chloride), and an addition funnel. Ensure all glassware is thoroughly dried to prevent the deactivation of the Lewis acid catalyst.
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the slurry to 0°C in an ice-water bath.
-
Charge the addition funnel with a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry, maintaining the internal temperature below 5°C. The formation of the acylium ion electrophile will occur.
-
Prepare a separate solution of 2-methylbenzonitrile (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the 2-methylbenzonitrile solution dropwise to the reaction mixture, again keeping the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-Acetyl-2-methylbenzonitrile can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic Characterization (Predicted)
¹H and ¹³C NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| Ar-H (ortho to CN) | ~7.8 |
| Ar-H (ortho to acetyl) | ~7.9 |
| Ar-H (meta to both) | ~7.5 |
| -CH₃ (ring) | ~2.5 |
| -CH₃ (acetyl) | ~2.6 |
Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.
FT-IR Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2220 |
| Ketone (C=O) | C=O Stretch | 1700 - 1680 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Methyl (-CH₃) | C-H Stretch | 2980 - 2850 |
Mass Spectrometry
In mass spectrometry, 5-Acetyl-2-methylbenzonitrile is expected to show a molecular ion peak corresponding to its molecular weight.
-
Molecular Ion (M⁺): m/z = 159
-
Key Fragmentation: A prominent fragment would likely arise from the loss of a methyl group from the acetyl moiety, resulting in a stable acylium ion at m/z = 144.
Applications in Research and Development
5-Acetyl-2-methylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The dual reactivity of the nitrile and ketone functional groups allows for a wide range of chemical transformations.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, all of which are common functionalities in bioactive molecules.
-
Ketone Group Transformations: The acetyl group can undergo various reactions such as reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation), or be used as a handle for the formation of carbon-carbon bonds via aldol or similar condensation reactions.
While specific, publicly disclosed drug synthesis pathways explicitly detailing the use of 5-Acetyl-2-methylbenzonitrile are not abundant, its structure is present in various patented compounds, indicating its utility as a building block in drug discovery programs.
Caption: Synthetic utility of 5-Acetyl-2-methylbenzonitrile.
Safety and Handling
As with any chemical reagent, 5-Acetyl-2-methylbenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Acetyl-2-methylbenzonitrile is a valuable and versatile building block in organic synthesis. Its well-defined structure and molecular weight, combined with the reactivity of its functional groups, make it a compound of interest for researchers in drug discovery and materials science. While a lack of published experimental spectroscopic data presents a challenge, the predicted data and the representative synthetic protocol provided in this guide offer a solid foundation for its use and characterization in a research setting.
References
-
PubChem. 5-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ChemSrc. 5-acetyl-2-methylbenzonitrile. [Link]
Sources
5-Acetyl-2-methylbenzonitrile: IUPAC Nomenclature, Synthesis, and Applications in Drug Development
Structural Chemistry and IUPAC Nomenclature
The compound 5-acetyl-2-methylbenzonitrile is a highly functionalized aromatic intermediate utilized extensively in the synthesis of agrochemicals and pharmaceuticals. Its structural framework provides multiple orthogonal reactive sites, making it a valuable building block for complex heterocyclic synthesis.
IUPAC Nomenclature Derivation: According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the assignment of the systematic name follows a strict hierarchy of functional groups:
-
Parent Structure: The principal functional group is the nitrile (-C≡N), which takes precedence over the ketone (-C=O) group. Thus, the parent ring system is designated as benzonitrile.
-
Numbering: The carbon atom of the benzene ring directly attached to the nitrile group is assigned position C1. Numbering proceeds around the ring to give the lowest possible locants to the substituents.
-
Substituents: A methyl group (-CH3) is located at C2, and an acetyl group (-COCH3) is located at C5.
-
Alphabetization: In the prefix, substituents are listed alphabetically. "Acetyl" precedes "methyl."
Combining these rules yields the definitive IUPAC name: 5-acetyl-2-methylbenzonitrile .
Physicochemical Properties: Understanding the physical properties of this compound is critical for optimizing reaction conditions and downstream purification. The following data is summarized from 1 [1].
| Property | Value |
| IUPAC Name | 5-acetyl-2-methylbenzonitrile |
| CAS Registry Number | 40180-77-6 |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| XLogP3 (Lipophilicity) | 1.7 |
| Topological Polar Surface Area | 40.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Mechanistic Causality in Synthesis: Regioselectivity
The primary industrial and laboratory route to 5-acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile. The success of this reaction relies on the synergistic directing effects of the pre-existing substituents on the aromatic ring.
-
The Nitrile Group (-CN): A strongly electron-withdrawing group via resonance and induction, it deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).
-
The Methyl Group (-CH3): An electron-donating group via hyperconjugation, it activates the ring and directs electrophiles to the ortho and para positions (C3 and C5).
-
Steric Hindrance: While both groups direct to C3 and C5, position C3 is flanked by both substituents, creating significant steric bulk. Position C5 remains sterically accessible.
Consequently, the acylium ion exclusively attacks C5, yielding 5-acetyl-2-methylbenzonitrile as the major product.
Diagram 1: Synergistic directing effects in 2-methylbenzonitrile acylation.
Experimental Protocol: Self-Validating Friedel-Crafts Acylation
To synthesize 5-acetyl-2-methylbenzonitrile with high yield and purity, the following protocol incorporates self-validating checks and stoichiometric rationale based on established 2 [2].
Objective: Regioselective synthesis of 5-acetyl-2-methylbenzonitrile.
Reagents:
-
2-Methylbenzonitrile (1.0 equiv)
-
Acetyl chloride (1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 equiv)
-
1,2-Dichloroethane (DCE) [Solvent]
Step-by-Step Methodology:
-
Lewis Acid Activation: Flame-dry a 3-neck round-bottom flask under an inert argon atmosphere. Suspend anhydrous AlCl₃ (2.5 equiv) in DCE.
-
Causality: A minimum of 2.5 equivalents of AlCl₃ is strictly required. One equivalent coordinates with the basic nitrogen of the starting material's nitrile group. A second equivalent activates the acetyl chloride to form the reactive acylium ion. The remaining 0.5 equivalent ensures the reaction proceeds to completion, as the newly formed ketone product will also sequester the Lewis acid.
-
-
Acylium Ion Generation: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.2 equiv) dropwise. Stir for 15 minutes to allow complete formation of the acylium ion complex.
-
Substrate Addition: Dissolve 2-methylbenzonitrile (1.0 equiv) in a minimum volume of DCE. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C to prevent unwanted polymerization or side reactions.
-
Reaction Propagation & Validation: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 40 °C for 4–6 hours.
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The starting material (non-polar, higher Rf) should be consumed, replaced by a strongly UV-active product spot at a lower Rf (due to the introduction of the polar carbonyl group).
-
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl.
-
Causality: The highly acidic aqueous quench is necessary to hydrolyze the robust aluminum-ketone and aluminum-nitrile coordination complexes, thereby liberating the free organic product into the solvent phase.
-
-
Extraction & Purification: Separate the organic layer. Extract the aqueous phase twice with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ (to neutralize residual acid) and brine, then dry over anhydrous MgSO₄. Filter, concentrate under reduced pressure, and purify via flash column chromatography to yield pure 5-acetyl-2-methylbenzonitrile.
Applications in Agrochemicals and Drug Development
Beyond its utility as a basic building block, 5-acetyl-2-methylbenzonitrile is a pivotal intermediate in the development of advanced agrochemicals, specifically substituted tolyl fungicides. According to patent literature (3 [3]), these compounds are designed to control plant diseases caused by fungal pathogens by disrupting cellular respiration or cell wall biosynthesis.
Synthetic Workflow to Fungicide Leads: The acetyl group at the C5 position serves as the anchor for constructing heterocyclic pharmacophores.
-
Enaminone Formation: 5-acetyl-2-methylbenzonitrile is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 110 °C. This condensation yields the intermediate 5-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]-2-methylbenzonitrile.
-
Pyrazole Cyclization: The enaminone intermediate is subsequently treated with hydrazine in an ethanol solvent system. This cyclization forms 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile.
-
Lead Optimization: The newly formed pyrazole ring is further functionalized to generate a library of substituted tolyl fungicides with optimized multi-site contact activity.
Diagram 2: Synthetic workflow from 5-acetyl-2-methylbenzonitrile to tolyl fungicides.
References
- Source: PubChem (National Institutes of Health)
- Title: 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 - Benchchem Source: Benchchem URL
- Title: WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents Source: Google Patents URL
Sources
Comprehensive Safety, Handling, and Process Guide for 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6)
Executive Summary
5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) is a highly versatile, bifunctional aromatic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, including substituted tolyl fungicides and isoxazoline-class pesticides[1][2][3]. Due to the dual reactivity of its acetyl ketone and nitrile functional groups, the compound requires rigorous handling, storage, and process safety protocols. This whitepaper provides drug development professionals and process chemists with an authoritative, causality-driven guide to the physicochemical behavior, toxicological hazards, and self-validating experimental workflows associated with this compound.
Physicochemical Profiling & Reactivity Causality
To handle 5-Acetyl-2-methylbenzonitrile safely, one must first understand the electronic interplay of its substituents. The molecule features a methyl group at the C2 position, an electron-withdrawing cyano group (-C≡N) at C1, and an acetyl group (-C(=O)CH₃) at C5[1].
-
Ketone Vulnerability: While the nitrile group is thermodynamically stable under standard conditions, the acetyl ketone is susceptible to slow, light-catalyzed autoxidation over prolonged periods. This necessitates inert atmospheric storage[4].
-
Hydrolytic Susceptibility: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid (5-acetyl-2-methylbenzoic acid) if exposed to strong aqueous bases or acids, particularly under thermal stress[4].
-
Regioselectivity Dynamics: In synthetic applications (e.g., Friedel-Crafts acylation of 2-methylbenzonitrile), the conflicting directing effects of the activating methyl group (ortho/para) and the deactivating cyano group dictate the formation of the 5-acetyl isomer, a classic "regioselectivity mismatch" that requires precise thermal control to prevent the formation of unwanted regioisomers[4].
Quantitative Data & Hazard Classification
The following table synthesizes the critical physicochemical and safety data required for laboratory risk assessments[1][4].
| Property / Hazard Parameter | Value / Classification | Causality / Implication |
| Molecular Formula | C₁₀H₉NO | Dictates combustion byproducts (NOₓ). |
| Molecular Weight | 159.18 g/mol | Used for stoichiometric calculations. |
| Topological Polar Surface Area | 40.9 Ų | Indicates moderate polarity; soluble in DCM, DMF. |
| Storage Temperature | 2–8°C | Suppresses thermal degradation and ketone oxidation. |
| Acute Toxicity (Oral) | Category 4 (H302) | Harmful if swallowed; mandates strict ingestion controls. |
| Skin/Eye Irritation | Category 2 / 2A (H315, H319) | Electrophilic ketone interacts with nucleophilic biological tissues. |
| Respiratory Irritation | STOT SE 3 (H335) | Fine particulate dust can irritate mucosal membranes. |
Self-Validating Handling & Storage Protocols
Standard operating procedures (SOPs) for 5-Acetyl-2-methylbenzonitrile must be designed as self-validating systems, meaning the protocol itself contains checkpoints to verify environmental integrity.
Controlled Environment Storage
-
Atmospheric Displacement: Store the compound in a sealed, amber-glass desiccator. Before sealing, purge the headspace with high-purity Argon or Nitrogen. Validation: Use a balloon or bubbler to visually confirm positive inert gas pressure before sealing.
-
Thermal Regulation: Maintain at 2–8°C[4]. Causality: Lower kinetic energy prevents the slow oxidation of the acetyl group. Validation: Utilize a continuous data logger within the refrigeration unit; any deviation above 8°C for >4 hours requires a TLC (Thin-Layer Chromatography) purity check before use.
-
Incompatibility Isolation: Strictly isolate from strong oxidizing agents, reducing agents, and strong bases to prevent exothermic hydrolysis or uncontrolled redox reactions[4].
Laboratory Handling & Dispensing Workflow
Caption: Logical decision tree for the safe handling and spill response of 5-Acetyl-2-methylbenzonitrile.
Spill & Disposal Causality: In the event of a spill, sweeping must be done gently to avoid generating airborne dust (mitigating H335 respiratory hazards). The collected solid must be dissolved in a combustible solvent and processed in a chemical incinerator equipped with an afterburner and scrubber. Why? The combustion of the nitrile group generates highly toxic nitrogen oxides (NOₓ); the scrubber is mandatory to neutralize these acidic gases before atmospheric release[4].
Process Safety: Synthesis via Cyanation Pathway
While Friedel-Crafts acylation is common, the targeted synthesis of 5-Acetyl-2-methylbenzonitrile is frequently achieved via the palladium-catalyzed or copper-mediated cyanation of 3-bromo-4-methylacetophenone[2][5]. This route requires stringent safety controls due to the use of cyanide salts.
Step-by-Step Cyanation Methodology
The following protocol is adapted from validated pharmaceutical synthesis routes for substituted tolyl fungicides[2][5].
Reagents: 3-Bromo-4-methylacetophenone (11.5 mmol), Copper(I) cyanide (CuCN) (23 mmol), N,N-dimethylformamide (DMF, anhydrous).
-
Preparation & Inerting: Dissolve 2.45 g (11.5 mmol) of 3-bromo-4-methylacetophenone in 25 mL of anhydrous DMF within a flame-dried, multi-neck round-bottom flask. Add 2.06 g (23 mmol) of CuCN[2].
-
Safety Checkpoint: CuCN is highly toxic. Weighing and transfer must occur in a dedicated powder containment hood.
-
-
Deoxygenation: Bubble a steady stream of nitrogen gas directly into the reaction mixture for exactly 20 minutes[2].
-
Causality: Removing dissolved oxygen prevents the oxidative degradation of the solvent at high temperatures and suppresses side reactions.
-
-
Reflux & Reaction: Remove the submerged nitrogen line, establish a positive nitrogen pressure over the headspace, and heat the mixture to reflux for 7 hours[2].
-
Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The disappearance of the bromide precursor validates the completion of the substitution.
-
-
Cooling & Quenching: Allow the reaction to cool to room temperature.
-
Critical Safety Step: The workup must include a specialized quench (e.g., aqueous ammonia or iron(II) sulfate) to safely complex and neutralize unreacted cyanide ions before standard aqueous extraction.
-
Synthesis Safety Workflow Visualization
Caption: Step-by-step synthesis workflow emphasizing critical safety checkpoints during cyanation.
Conclusion
The safe handling and utilization of 5-Acetyl-2-methylbenzonitrile relies on a deep understanding of its structural vulnerabilities. By rigorously controlling thermal exposure, maintaining inert atmospheres to protect the acetyl group, and employing scrubber-equipped incineration for nitrile disposal, research facilities can effectively mitigate the compound's inherent hazards while leveraging its powerful synthetic utility.
References
- PubChem - 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865. National Center for Biotechnology Information.
- BenchChem - 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 (Handling, Stability & Safety SDS Summary).
- Google Patents - BR112015009328B1 - COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES.
- Google Patents - WO2015157005A1 - Substituted tolyl fungicide mixtures.
Sources
- 1. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BR112015009328B1 - COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 [benchchem.com]
- 5. WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents [patents.google.com]
The Pharmacological and Agrochemical Potential of 5-Acetyl-2-methylbenzonitrile Derivatives: A Technical Whitepaper
Executive Summary
For medicinal chemists and agrochemical researchers, the rational design of active pharmaceutical ingredients (APIs) and crop protection agents relies heavily on versatile, bifunctional building blocks. 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) has emerged as a privileged scaffold in modern synthetic chemistry. Characterized by a unique arrangement of electron-withdrawing (cyano, acetyl) and electron-donating (methyl) moieties, this intermediate serves as the critical branching point for synthesizing high-value isoxazoline insecticides and substituted tolyl pyrazole fungicides.
This whitepaper provides an in-depth technical analysis of the structural causality, derivatization pathways, and biological activities of 5-acetyl-2-methylbenzonitrile derivatives, supported by field-proven experimental protocols.
Structural Context and the "Regioselectivity Mismatch"
The synthesis of 5-acetyl-2-methylbenzonitrile typically begins with the Friedel-Crafts acylation of 2-methylbenzonitrile. This reaction is governed by a phenomenon known as a "Regioselectivity Mismatch"[1].
In the 2-methylbenzonitrile precursor, the two functional groups exert conflicting yet ultimately reinforcing directing effects:
-
Methyl Group (-CH₃) at C2: An electron-donating, activating group that directs electrophilic aromatic substitution to the ortho (C3) and para (C5) positions[1].
-
Nitrile Group (-C≡N) at C1: A strongly electron-withdrawing, deactivating group that directs substitution to the meta positions (C3 and C5)[1].
Because both groups synergistically direct the incoming acylium ion to the C3 and C5 positions, the reaction is highly regioselective. However, the C3 position is sterically hindered by the adjacent methyl group. Consequently, the C5 position becomes the kinetically and thermodynamically favored site of attack, yielding 5-acetyl-2-methylbenzonitrile as the major product[1].
The Steric Imperative of the 2-Methyl Group
In downstream biological applications, the 2-methyl group is not merely a synthetic artifact; it is a critical pharmacophoric element. In isoxazoline derivatives, the steric bulk of the ortho-methyl group forces the adjacent aromatic ring out of planarity with the core heterocyclic system[1]. This non-planar conformation is essential for two reasons:
-
Receptor Fit: It perfectly matches the three-dimensional topography of target binding pockets (e.g., arthropod chloride channels).
-
Physicochemical Properties: Breaking planarity disrupts tight crystal packing, lowering the crystal lattice energy and significantly enhancing the aqueous solubility and bioavailability of the final compound[1].
Core Derivatization Pathways
The bifunctional nature of 5-acetyl-2-methylbenzonitrile allows researchers to selectively elaborate either the acetyl or the nitrile group to access diverse chemical spaces.
Pathway A: Isoxazoline Scaffolds (Insecticides & Acaricides)
By reacting the acetyl group with hydroxylamine hydrochloride under controlled conditions, the scaffold undergoes cyclization to form an isoxazoline core[2]. This structural motif is the backbone of next-generation, broad-spectrum parasiticides (such as Fluralaner analogs) and novel "bee-safe" agricultural pesticides[2]. These derivatives exhibit potent biological activity against pests like Spodoptera frugiperda while maintaining favorable safety profiles for non-target pollinators[2].
Pathway B: Pyrazole Scaffolds (Agricultural Fungicides)
Alternatively, the acetyl group can be condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an electrophilic enaminone intermediate[3]. Subsequent cyclization with hydrazine yields a substituted tolyl pyrazole[3]. These pyrazole derivatives are highly effective agricultural fungicides, often utilized in synergistic mixtures to control fungal plant pathogens that threaten cereal, fruit, and vegetable crops[3].
Chemical synthesis workflow from 2-methylbenzonitrile to high-value active ingredients.
Biological Activity Profiles & Quantitative Data
The biological efficacy of these derivatives is dictated by their terminal heterocyclic structures. The table below summarizes the comparative biological activities of the two primary derivative classes synthesized from the 5-acetyl-2-methylbenzonitrile scaffold.
| Derivative Scaffold | Primary Application | Target Receptor / Pathway | Representative Efficacy | Key Structural Contributor |
| Isoxazoline Analogs | Insecticide / Acaricide | GABA-gated Cl⁻ channel antagonist | High mortality in S. frugiperda & H. armigera | Steric bulk of 2-methyl group driving non-planar binding |
| Substituted Tolyl Pyrazoles | Agricultural Fungicide | Fungal respiration / Sterol biosynthesis | Broad-spectrum control of fungal pathogens | Substituted tolyl linkage enhancing lipophilicity |
Mechanism of Action: Isoxazoline Derivatives
Isoxazoline derivatives act as non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in the arthropod nervous system. By binding with high affinity to the channel pore, they prevent the influx of chloride ions, leading to severe hyper-excitation, paralysis, and death of the parasite.
Mechanism of Action: Isoxazoline antagonism of GABA-gated chloride channels.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the synthesis of the core intermediate and its subsequent derivatization.
Protocol 1: Synthesis of 5-Acetyl-2-methylbenzonitrile via Friedel-Crafts Acylation
Causality Note: Strict anhydrous conditions are mandatory. Moisture will degrade the AlCl₃ catalyst and risk premature hydrolysis of the sensitive nitrile group.
-
Preparation: Charge a flame-dried, argon-purged round-bottom flask with anhydrous dichloromethane (DCM) and 2-methylbenzonitrile (1.0 eq).
-
Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise. Rationale: The Lewis acid-base complexation is highly exothermic; controlled addition maintains the temperature below 5°C to prevent polymerization side-reactions.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise over 30 minutes via an addition funnel.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).
-
Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl. Rationale: The immediate temperature drop provided by the ice prevents the exothermic, acid-catalyzed hydrolysis of the nitrile group into an undesired amide or carboxylic acid.
-
Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under vacuum to yield the crude product.
Protocol 2: Synthesis of the Pyrazole Fungicide Precursor
Causality Note: Conversion of the acetyl group to an enaminone requires a reagent that acts as both a solvent and a formylating agent, driving the equilibrium via the elimination of volatile byproducts.
-
Enaminone Formation: Dissolve 5-acetyl-2-methylbenzonitrile (3.0 g, 18.8 mmol) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 10 mL)[3].
-
Condensation: Heat the reaction mixture to 110°C for 16 hours under a reflux condenser[3]. Rationale: Elevated temperatures are required to drive the condensation forward by continuously boiling off the methanol byproduct, shifting the equilibrium toward the product.
-
Isolation: Allow the mixture to cool to room temperature, then concentrate under high vacuum to remove unreacted DMF-DMA. The resulting residue is the critical intermediate: 5-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]-2-methylbenzonitrile[3].
-
Cyclization: Take up the crude enaminone intermediate in absolute ethanol (40 mL). Add hydrazine hydrate (1.2 eq) and reflux for 4 hours to achieve ring closure, yielding the 2-methyl-5-(1H-pyrazol-3-yl)benzonitrile core.
Sources
The Dichotomous Reactivity of 5-Acetyl-2-methylbenzonitrile: A Technical Guide for Synthetic Strategy
Abstract
5-Acetyl-2-methylbenzonitrile is a multifaceted building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its utility stems from the presence of three distinct functional moieties on the aromatic scaffold: a reactive acetyl group, a versatile nitrile functionality, and a sterically and electronically influential methyl group. This guide provides an in-depth exploration of the chemoselectivity inherent to this molecule, offering researchers a strategic framework for its manipulation. We will dissect the reactivity of the acetyl and nitrile groups, the directing effects of all substituents on the aromatic ring, and provide field-proven protocols for key transformations.
Introduction: A Molecule of Competing Reactivities
The synthetic potential of 5-Acetyl-2-methylbenzonitrile lies in the orthogonal reactivity of its primary functional groups. The acetyl group, an electron-withdrawing meta-director, offers a gateway to a variety of carbonyl chemistries. In parallel, the nitrile group, also a potent electron-withdrawing and meta-directing entity, can be transformed into a range of nitrogen-containing functionalities or a carboxylic acid. The 2-methyl group, an electron-donating ortho, para-director, introduces both steric hindrance and electronic perturbation, further nuancing the molecule's reaction profile. Understanding the interplay of these groups is paramount for designing selective and high-yielding synthetic routes.
The Aromatic Core: Navigating Electrophilic and Nucleophilic Substitution
The benzene ring of 5-Acetyl-2-methylbenzonitrile is electron-deficient due to the strong electron-withdrawing nature of both the acetyl and nitrile groups. This deactivation profoundly influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Both the acetyl and nitrile groups are deactivating and meta-directing substituents.[1][2] Conversely, the methyl group is an activating, ortho, para-director.[3] In this त्रि-substituted system, the directing effects are competitive. The strongly deactivating acetyl and nitrile groups will direct incoming electrophiles to the positions meta to them (C4 and C6). The weakly activating methyl group directs to its ortho (C3) and para (C5, already substituted) positions.
Given the potent deactivating influence of the acetyl and nitrile groups, electrophilic aromatic substitution on this ring is generally disfavored and requires harsh conditions. When forced, the regiochemical outcome will be a complex mixture, with the major product likely resulting from substitution at the position least deactivated and sterically hindered.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings bearing strong electron-withdrawing groups, particularly ortho and para to a suitable leaving group, are activated towards nucleophilic aromatic substitution.[4][5] While 5-Acetyl-2-methylbenzonitrile itself lacks a conventional leaving group like a halide, its electron-poor nature makes it a potential candidate for SNAr-type reactions if a derivative with a leaving group at an activated position (e.g., C4 or C6) were synthesized. The presence of multiple electron-withdrawing groups would stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6]
Chemoselective Transformations of the Acetyl Group
The acetyl group offers a rich landscape for chemical modification. The primary challenge lies in achieving selectivity in the presence of the nitrile functionality.
Reduction of the Acetyl Group
Selective reduction of the ketone to a secondary alcohol or complete deoxygenation to an ethyl group can be achieved using specific reagents that do not readily reduce the nitrile.
| Transformation | Reagent(s) | Product | Notes |
| Ketone to Alcohol | Sodium borohydride (NaBH4) | 1-(3-cyano-4-methylphenyl)ethanol | NaBH4 is a mild reducing agent that typically does not reduce nitriles under standard conditions. |
| Ketone to Alkane | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA) | 5-Ethyl-2-methylbenzonitrile | This ionic hydrogenation is effective for the reduction of ketones and is compatible with the nitrile group. |
| Ketone to Alkane | Wolff-Kishner Reduction (H2NNH2, KOH) | 5-Ethyl-2-methylbenzonitrile | The high basicity of this reaction can potentially lead to hydrolysis of the nitrile group if not carefully controlled. |
Experimental Protocol: Selective Reduction of the Acetyl Group to an Alcohol
-
Setup: To a solution of 5-Acetyl-2-methylbenzonitrile (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of acetone, followed by water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Workflow for the selective reduction of the acetyl group.
Chemoselective Transformations of the Nitrile Group
The nitrile group is a versatile precursor to amines, amides, and carboxylic acids. Selective transformation requires conditions that do not affect the acetyl group.
Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids typically requires strong acidic or basic conditions and heat, which can be harsh.[7][8] A chemoselective method for nitrile hydrolysis in the presence of a ketone would be valuable. One such reported method utilizes tetrahalophthalic acids.[9]
| Transformation | Reagent(s) | Product | Notes |
| Nitrile to Carboxylic Acid | Tetrafluorophthalic acid, H2O | 5-Acetyl-2-methylbenzoic acid | This method has been shown to be chemoselective for nitriles in the presence of esters. |
| Nitrile to Carboxylic Acid | H2SO4, H2O, heat | 5-Acetyl-2-methylbenzoic acid | These harsh conditions may lead to side reactions involving the acetyl group. |
| Nitrile to Carboxylic Acid | NaOH, H2O, heat | Sodium 5-acetyl-2-methylbenzoate | Basic conditions can promote aldol-type side reactions of the ketone. |
Reduction of the Nitrile Group
The reduction of a nitrile to a primary amine typically requires strong reducing agents like lithium aluminum hydride (LiAlH4).[10] However, LiAlH4 will also reduce the acetyl group. Catalytic hydrogenation can offer a milder alternative, though selectivity can be challenging.
| Transformation | Reagent(s) | Product | Notes |
| Nitrile to Primary Amine | Catalytic Hydrogenation (e.g., Raney Nickel, H2) | 5-Acetyl-2-methylbenzylamine | The acetyl group may also be reduced under these conditions. Careful optimization of catalyst, pressure, and temperature is required. |
| Nitrile to Primary Amine | Borane complexes (e.g., BH3·THF) | 5-Acetyl-2-methylbenzylamine | Boranes can reduce both nitriles and ketones, but selectivity can sometimes be achieved. |
Experimental Protocol: Hydrolysis of the Nitrile Group
-
Setup: In a sealed tube, combine 5-Acetyl-2-methylbenzonitrile (1.0 eq), tetrafluorophthalic acid (1.2 eq), and a minimal amount of water.
-
Reaction: Heat the mixture at 150 °C for 24 hours.
-
Work-up: Cool the reaction mixture and add aqueous sodium bicarbonate.
-
Extraction: Wash with diethyl ether to remove any unreacted starting material.
-
Purification: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid product, which can be collected by filtration.
Caption: Workflow for the selective hydrolysis of the nitrile group.
The Influence of the Ortho-Methyl Group
The methyl group at the C2 position exerts a significant steric and electronic influence on the reactivity of the adjacent nitrile group and the aromatic ring.
-
Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reagents to the nitrile carbon. This can decrease the rate of reactions such as nucleophilic attack on the nitrile.[11][12]
-
Electronic Effects: As an electron-donating group, the methyl group slightly increases the electron density of the aromatic ring, which can subtly modulate the reactivity of the acetyl and nitrile groups.[3]
-
Steric Inhibition of Resonance: In some ortho-substituted systems, steric hindrance can force a functional group out of the plane of the aromatic ring, thereby inhibiting resonance.[13] For the acetyl group, studies on related ortho-methyl acetophenones suggest that a single ortho-methyl group does not cause significant deviation from planarity.[14][15]
Conclusion
5-Acetyl-2-methylbenzonitrile is a molecule with a rich and nuanced reactivity profile. By carefully selecting reagents and reaction conditions, chemists can selectively target the acetyl group for reductions, the nitrile group for hydrolysis or reduction, or the aromatic ring for substitution reactions. This guide has provided a strategic overview and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable intermediate. The key to unlocking its utility lies in a thorough understanding of the competing electronic and steric effects of its constituent functional groups.
References
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Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Acetyl-2-methylbenzonitrile. PubChem. Retrieved from [Link]
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Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
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Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
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Exner, O., & Böhm, S. (2003). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. Journal of Physical Organic Chemistry, 16(10), 735-742. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Atesin, A. C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(13), 1489-1499. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, April 23). How can an aromatic ketone be reduced in the presence of a nitro group? Retrieved from [Link]
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Arjunan, V., et al. (2015). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 125-135. Retrieved from [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
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Meza, J., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Li, J., et al. (2014). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. E-Journal of Chemistry, 2014. Retrieved from [Link]
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Netto-Ferreira, J. C., & Scaiano, J. C. (1991). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 87(1), 125-130. Retrieved from [Link]
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LookChem. (n.d.). Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. Retrieved from [Link]
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Forgacsi, A., et al. (2011). Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance? A Direct Experimental Proof of Its Nonplanar Conformation from a Joint Ab Initio/Electron Diffraction Analysis. The Journal of Physical Chemistry A, 115(45), 12693-12701. Retrieved from [Link]
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Zhang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5393. Retrieved from [Link]
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Mary, Y. S., & Joe, I. H. (2015). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Journal of Molecular Structure, 1098, 333-343. Retrieved from [Link]
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Cotter, R. J. (1991). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Tetrahedron Letters, 32(44), 6371-6374. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
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Enthaler, S., et al. (2010). Exhaustive Chemoselective Reduction of Nitriles by Catalytic Hydrosilylation Involving Cooperative Si–H Bond Activation. Chemistry – A European Journal, 16(31), 9441-9445. Retrieved from [Link]
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Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
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Esteruelas, M. A., et al. (2007). On the reactivity toward ketones of new methyl amino complexes of Rh(III) and Ag(I). Synthesis of ortho-rhodiated acetophenone methyl imine complexes. Inorganic Chemistry, 46(21), 8939-8949. Retrieved from [Link]
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Methodological & Application
Application Note: Regioselective Synthesis of 5-Acetyl-2-methylbenzonitrile
Subtitle: Mechanistic Insights and Standardized Protocols for Friedel-Crafts Acylation
Executive Summary
5-Acetyl-2-methylbenzonitrile (often cataloged commercially as 4-acetyl-2-methylbenzonitrile depending on numbering priority) is a critical bifunctional building block in medicinal chemistry and agrochemical development[1]. It serves as an advanced intermediate in the synthesis of the isoxazoline-class antiparasitic Fluralaner, as well as various androgen receptor antagonists[1],[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of 5-acetyl-2-methylbenzonitrile via the Friedel-Crafts acylation of 2-methylbenzonitrile, elucidating the causality behind reagent stoichiometry and regioselectivity.
Mechanistic Rationale & Regioselectivity Match
The success of this transformation relies on a classic "regioselectivity match" driven by the electronic directing effects of the substituents on the benzene ring[1].
-
The Methyl Group (-CH₃) at C2: Acts as a weakly activating, ortho/para-directing group. It directs incoming electrophiles to the C3 and C5 positions.
-
The Nitrile Group (-C≡N) at C1: Acts as a strongly deactivating, meta-directing group. It also directs electrophiles to the C3 and C5 positions.
While both C3 and C5 are electronically activated for attack, the C3 position is sterically hindered by the adjacent methyl and nitrile groups. Consequently, the bulky acylium-AlCl₃ complex exclusively attacks the sterically accessible C5 position (para to the methyl group), yielding 5-acetyl-2-methylbenzonitrile[3],[1].
Fig 1: Reaction mechanism and synergistic regioselectivity logic for the Friedel-Crafts acylation.
Experimental Design & Reagent Causality
A common pitfall in this synthesis is incomplete conversion due to catalyst starvation. Unlike standard Friedel-Crafts acylations that require only 1.1 equivalents of a Lewis acid, this reaction mandates a minimum of 2.5 equivalents of Aluminum Chloride (AlCl₃) [1].
Causality: The nitrile group of the starting material acts as a Lewis base, sequestering 1.0 equivalent of AlCl₃. The resulting ketone product coordinates a second 1.0 equivalent of AlCl₃. The remaining 0.5 equivalent is required to activate the acetyl chloride and generate the highly reactive acylium ion (CH₃C≡O⁺)[1].
Table 1: Reaction Stoichiometry and Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Function | Notes |
| 2-Methylbenzonitrile | 117.15 | 1.0 | Substrate | Ensure anhydrous conditions. |
| Acetyl Chloride | 78.50 | 1.2 | Acylating Agent | Use freshly distilled to avoid acetic acid contamination. |
| Aluminum Chloride | 133.34 | 2.5 | Lewis Acid | Must be strictly anhydrous; handle under N₂. |
| Dichloromethane (DCM) | 84.93 | 10 mL/g | Solvent | Dry over molecular sieves prior to use. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at each stage.
Fig 2: Step-by-step experimental workflow for synthesizing 5-acetyl-2-methylbenzonitrile.
Step 1: System Preparation & Catalyst Loading
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet.
-
Add anhydrous AlCl₃ (2.5 eq) and anhydrous DCM (10 mL/g of substrate) to the flask.
-
Cool the suspension to 0 °C using an ice-water bath under a continuous nitrogen sweep.
Step 2: Acylium Ion Generation
-
Charge the addition funnel with acetyl chloride (1.2 eq).
-
Add the acetyl chloride dropwise over 15 minutes.
-
Stir the mixture at 0 °C for 15–30 minutes.
-
Self-Validation Checkpoint: The mixture will transition from a coarse suspension to a finer, slightly colored complex as the acylium ion forms.
Step 3: Substrate Addition
-
Dissolve 2-methylbenzonitrile (1.0 eq) in a small volume of dry DCM (2 mL/g).
-
Add the substrate solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic spikes.
Step 4: Reaction Propagation
-
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Stir for 4 to 6 hours.
-
Self-Validation Checkpoint: The reaction mixture will become a homogeneous, darkly colored solution as the AlCl₃ strongly complexes with the newly formed ketone product.
-
Monitor via TLC (Hexanes/EtOAc 3:1). The product (ketone) is more polar than the starting material and will appear at a lower Rf value with strong UV activity.
Step 5: Quenching & Workup
-
Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and 1 M HCl (10 mL/g of substrate).
-
Causality Note: The addition of 1 M HCl is critical to break the strong aluminum-ketone and aluminum-nitrile complexes. Failure to acidify sufficiently will result in a stubborn emulsion and poor isolated yields.
-
Separate the organic layer. Extract the aqueous layer twice with fresh DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ (until the aqueous phase pH is strictly neutral), and brine.
Step 6: Isolation & Purification
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization from ethanol or silica gel column chromatography to obtain pure 5-acetyl-2-methylbenzonitrile as a solid[3].
Analytical Validation Data
To confirm the structural integrity and regioselectivity of the synthesized product, compare your analytical results against the expected parameters below.
Table 2: Analytical Characterization Data
| Analytical Method | Expected Result / Signal | Structural Significance |
| ¹H NMR (CDCl₃) | ~2.60 ppm (s, 3H) | Acetyl methyl group (-COCH₃). |
| ¹H NMR (CDCl₃) | ~2.55 ppm (s, 3H) | Aromatic methyl group (-CH₃). |
| ¹H NMR (CDCl₃) | ~7.40 - 8.10 ppm (m, 3H) | Aromatic protons showing a 1,2,4-substitution pattern (ortho, meta, and ortho/meta couplings), confirming C5 regioselectivity. |
| FT-IR | ~2225 cm⁻¹ | Sharp stretch confirming the intact Nitrile (-C≡N) group. |
| FT-IR | ~1685 cm⁻¹ | Strong stretch confirming the conjugated Ketone (-C=O) group. |
| Mass Spectrometry | m/z 159.07 [M]⁺ | Matches the exact mass of C₁₀H₉NO[3]. |
References
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Title: 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem - NIH Source: nih.gov URL: [Link]
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Application Notes & Protocols: 5-Acetyl-2-methylbenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
5-Acetyl-2-methylbenzonitrile is a strategically important bifunctional molecule, serving as a highly versatile building block in modern medicinal chemistry. Its distinct structural features—a reactive acetyl group, a modifiable nitrile moiety, and a substituted aromatic ring—provide a powerful toolkit for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this intermediate, alongside validated, step-by-step protocols for its application in the synthesis of high-value pharmaceutical targets, with a particular focus on kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.
Introduction: The Strategic Value of 5-Acetyl-2-methylbenzonitrile
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and novelty. 5-Acetyl-2-methylbenzonitrile (a substituted acetophenone) emerges as a valuable scaffold due to the orthogonal reactivity of its functional groups.[1][2] The acetyl group serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like condensation, reduction, and alpha-functionalization.[3] Simultaneously, the nitrile group offers a gateway to other critical functionalities such as primary amines (via reduction) or carboxylic acids (via hydrolysis), which are cornerstone moieties in many bioactive molecules.[4] This inherent bifunctionality allows for sequential or convergent synthetic strategies, enabling the rapid construction of compound libraries for lead discovery and optimization.[5][6]
Physicochemical Properties & Safety Profile
A thorough understanding of the physical properties and safe handling procedures is paramount for the successful and safe implementation of any chemical intermediate in a research or manufacturing setting.
Table 1: Physicochemical Properties of 5-Acetyl-2-methylbenzonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 40180-77-6 | [7] |
| Molecular Formula | C₁₀H₉NO | [7][8] |
| Molecular Weight | 159.18 g/mol | [8] |
| Appearance | Solid (form may vary) | [9] |
| LogP | 2.069 | [7] |
| Polar Surface Area | 40.86 Ų |[7] |
Safety & Handling:
5-Acetyl-2-methylbenzonitrile and related benzonitrile compounds are classified as irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[9][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid generating dust.[12] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[11] In case of exposure, follow standard first-aid procedures and seek medical attention.[10]
Core Reactivity & Synthetic Potential
The synthetic utility of 5-Acetyl-2-methylbenzonitrile is derived from the distinct reactivity of its acetyl and nitrile functional groups. These groups can be manipulated independently or in concert to build molecular complexity.
Transformations of the Acetyl Group
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a chiral center for further elaboration.
-
Condensation Reactions: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations with various aldehydes to form chalcone-like structures—a common motif in bioactive compounds.[6]
-
Heterocycle Formation: The ketone is a key precursor for the synthesis of various heterocycles. For instance, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine forms oximes, which can be further rearranged.[3]
Transformations of the Nitrile Group
-
Reduction to Primary Amine: The nitrile group can be exhaustively reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14][15] This transformation is fundamental for introducing a key basic handle for salt formation or for coupling with carboxylic acids to form amides.
-
Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[4][16] This allows for the introduction of an acidic functional group, crucial for interacting with biological targets or improving solubility.
-
Reaction with Organometallics: Grignard reagents can add to the nitrile to form an intermediate imine, which upon aqueous workup yields a ketone.[4][17] This provides a route to expand the carbon skeleton.
The diagram below illustrates the synthetic versatility of 5-Acetyl-2-methylbenzonitrile, showcasing how its core functional groups serve as departure points for a range of valuable chemical transformations.
Caption: Synthetic pathways from 5-Acetyl-2-methylbenzonitrile.
Application Case Study: Synthesis of an ALK5 Kinase Inhibitor Precursor
Activin receptor-like kinase 5 (ALK5) is a serine/threonine kinase receptor for TGF-β and is a key target in fibrosis and oncology research.[18][19][20] Potent ALK5 inhibitors often feature a core heterocyclic structure coupled to a substituted aromatic ring.[21][22] 5-Acetyl-2-methylbenzonitrile is an ideal starting material for building such structures. The following protocol outlines the conversion of the nitrile group to a carboxylic acid, a crucial step in the synthesis of many imidazole-based ALK5 inhibitors.[18]
Synthetic Scheme Overview
The workflow begins with the robust hydrolysis of the nitrile functionality to a carboxylic acid. This acid can then be activated and coupled with other fragments to build the final inhibitor.
Caption: Workflow for ALK5 inhibitor precursor synthesis.
Detailed Experimental Protocol: Hydrolysis to 4-Acetyl-2-methylbenzoic acid
This protocol describes the base-catalyzed hydrolysis of the nitrile group. This method is often preferred for its efficiency and cleaner reaction profiles compared to some acid-catalyzed routes.[16]
Reagents & Materials:
-
5-Acetyl-2-methylbenzonitrile
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, filtration flask
Table 2: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 5-Acetyl-2-methylbenzonitrile | 159.18 | 5.00 g | 31.4 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 5.02 g | 126 mmol | 4.0 |
| Deionized Water | 18.02 | 50 mL | - | - |
| Conc. HCl (~12 M) | 36.46 | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Acetyl-2-methylbenzonitrile (5.00 g, 31.4 mmol).
-
Add Base: Add a solution of sodium hydroxide (5.02 g, 126 mmol) in 50 mL of deionized water to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle. The reaction mixture will become homogeneous as the starting material is consumed.
-
Reaction Monitoring (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material spot has completely disappeared (approx. 2-4 hours). A typical mobile phase is 30% Ethyl Acetate in Hexanes.
-
Cooling and Acidification: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice-water bath.
-
Precipitation: Slowly and carefully acidify the cold reaction mixture by adding concentrated HCl dropwise with stirring. A white precipitate of 4-Acetyl-2-methylbenzoic acid will form. Continue adding HCl until the pH is ~1-2 (check with pH paper).
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield the crude 4-Acetyl-2-methylbenzoic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
In-Process Controls & Characterization
Trustworthy protocols incorporate self-validating steps. For this synthesis, TLC is a crucial in-process control (IPC) to ensure the reaction goes to completion, preventing downstream purification issues. Post-synthesis, thorough characterization confirms the identity and purity of the product.
Table 3: Analytical Characterization Data for 4-Acetyl-2-methylbenzoic acid
| Technique | Expected Result | Interpretation |
|---|---|---|
| ¹H NMR | Singlet ~2.6 ppm (3H, -COCH₃); Singlet ~2.7 ppm (3H, Ar-CH₃); Multiplets ~7.8-8.2 ppm (3H, Ar-H); Broad singlet >12 ppm (1H, -COOH) | Confirms the presence of all key proton environments in the correct ratio. |
| ¹³C NMR | Peaks ~21 ppm (Ar-CH₃); ~27 ppm (-COCH₃); ~128-145 ppm (Ar-C); ~170 ppm (C=O, acid); ~198 ppm (C=O, ketone) | Confirms the carbon skeleton and the presence of both carbonyl carbons. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z = 177.05 | Corresponds to the molecular weight of the deprotonated product (C₁₀H₉O₃⁻). |
| FT-IR (ATR) | Broad absorption ~2500-3300 cm⁻¹ (O-H stretch, acid); Sharp peak ~1680-1710 cm⁻¹ (C=O stretch, acid & ketone) | Confirms the presence of the carboxylic acid and ketone functional groups. |
Conclusion and Future Perspectives
5-Acetyl-2-methylbenzonitrile stands out as a cost-effective and highly adaptable intermediate for pharmaceutical R&D. The orthogonal reactivity of its functional groups provides a reliable platform for creating diverse molecular scaffolds. The protocols detailed herein for the hydrolysis of the nitrile group demonstrate a robust transformation into a key precursor for advanced targets like ALK5 inhibitors. Future applications will undoubtedly expand as chemists continue to explore the rich reactivity of this intermediate, particularly in the synthesis of novel heterocyclic systems for various therapeutic areas, from oncology to infectious diseases.[23][24][25][26]
References
-
PubChem. 5-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information. [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. [Link]
- Google Patents.
-
LookChem. Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile. [Link]
-
Chemsrc. 5-acetyl-2-methylbenzonitrile | CAS#:40180-77-6. [Link]
-
Rasayan Journal of Chemistry. BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Chemguide. reduction of nitriles. [Link]
-
PMC. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
-
ResearchGate. (PDF) Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
ResearchGate. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. [Link]
-
MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. [Link]
-
Semantic Scholar. Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
-
Taylor & Francis Online. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. [Link]
-
Carl ROTH. Safety Data Sheet: Acetonitrile. [Link]
-
University of Southampton. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
ResearchGate. (PDF) Synthesis of Functionalized Acetophenone. [Link]
-
ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
ACS Publications. Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. [Link]
-
ResearchGate. ALK5 Kinase Inhibitors in Drug Discovery: Structural Insights and Therapeutic Applications. [Link]
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
-
bioRxiv. Transforming growth factor-beta signaling via ALK1 and ALK5 regulates distinct functional pathways in vein graft intimal hyperplasia. [Link]
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Application Note: Synthesis and Mechanistic Profiling of 5-Acetyl-2-methylbenzonitrile
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary
The compound 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) is a highly versatile aromatic intermediate characterized by its unique trifunctional substitution pattern (nitrile, methyl, and acetyl groups). It serves as a critical building block in modern medicinal and agricultural chemistry. This application note details the mechanistic causality, regioselective principles, and validated experimental protocols for synthesizing this compound, ensuring high-yield and reproducible outcomes for process scale-up.
Strategic Relevance in Drug Development
The structural motifs of 5-acetyl-2-methylbenzonitrile are actively investigated in therapeutic and agrochemical development. Most notably, it is an advanced intermediate in the industrial synthesis of Fluralaner , an isoxazoline-class broad-spectrum ectoparasiticide used globally in veterinary medicine. Additionally, its bioisosteric nitrile group and modifiable acetyl moiety make it a valuable precursor for synthesizing angiotensin II receptor antagonists used in hypertension management (1).
Mechanistic Profiling: The Synergistic Directing Effect
The most scalable method for synthesizing 5-acetyl-2-methylbenzonitrile is the Friedel-Crafts Acylation of 2-methylbenzonitrile. The success of this reaction relies on a fascinating regioselective interplay between the existing substituents on the benzene ring:
-
Nitrile Group (-CN) at C1: A strongly electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (C3 and C5).
-
Methyl Group (-CH₃) at C2: An electron-donating, activating group that directs incoming electrophiles to the ortho and para positions. The para position relative to the methyl group is C5.
Although the electronic profiles of these groups conflict (deactivating vs. activating), their geometric orientation creates a synergistic reinforcing pattern . Both the -CN and -CH₃ groups simultaneously direct the acylium ion electrophile to the C5 position . Attack at the C3 position (ortho to methyl, meta to nitrile) is highly sterically hindered, making C5 the overwhelmingly favored site for the formation of the Wheland intermediate.
Fig 1: Reaction mechanism of 5-Acetyl-2-methylbenzonitrile formation via Friedel-Crafts acylation.
Alternative Synthetic Route: Rosenmund-von Braun Cyanation
While Friedel-Crafts acylation is the primary industrial route, researchers may also utilize the cyanation of 3-bromo-4-methylacetophenone. In this transition-metal-mediated pathway, the aryl bromide is refluxed with Copper(I) Cyanide (CuCN) in N,N-dimethylformamide (DMF) to yield the target nitrile. This method is particularly useful when starting from acetophenone derivatives rather than benzonitriles (2).
Experimental Protocol: Friedel-Crafts Acylation
Reagent Stoichiometry
Note: A super-stoichiometric amount of AlCl₃ (2.5 eq) is mandatory. The Lewis acid strongly coordinates with both the strongly basic nitrile group of the starting material and the newly formed carbonyl oxygen of the product, requiring excess catalyst to drive the reaction to completion.
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 2-Methylbenzonitrile | 117.15 | 1.0 | Substrate |
| Acetyl Chloride | 78.50 | 1.2 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 133.34 | 2.5 | Lewis Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | Solvent |
Step-by-Step Methodology
This protocol utilizes a modified Perrier addition sequence (forming the acylium complex prior to substrate addition) to minimize side reactions and manage the exotherm.
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet. Purge the system with inert N₂ gas.
-
Catalyst Suspension: Suspend anhydrous Aluminum Chloride (2.5 eq) in anhydrous 1,2-Dichloroethane (DCE) (approx. 5 mL/mmol of substrate). Cool the suspension to 0–5 °C using an ice-water bath.
-
Electrophile Generation: Slowly add Acetyl Chloride (1.2 eq) dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0–5 °C for 30 minutes to ensure complete formation of the acylium ion complex.
-
Substrate Addition: Dissolve 2-Methylbenzonitrile (1.0 eq) in a minimal amount of anhydrous DCE. Add this solution dropwise to the reaction mixture via the dropping funnel, strictly maintaining the internal temperature below 10 °C.
-
Reaction Execution: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours. Monitor reaction progress via TLC.
-
Quenching: Caution: Highly exothermic. Carefully pour the dark reaction mixture into a vigorously stirred beaker containing crushed ice and 1M HCl. Stir for 15 minutes to break down the aluminum complexes.
-
Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or DCE (3x). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography (Hexanes/EtOAc) or recrystallization.
Fig 2: Step-by-step experimental workflow for the synthesis of 5-Acetyl-2-methylbenzonitrile.
Analytical Validation & Data Presentation
To validate the success of the synthesis, utilize the physical and chemical properties established in public chemical databases (3).
| Analytical Parameter | Expected Value / Observation |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Exact Mass | 159.0684 Da |
| TLC (Hexanes:EtOAc 3:1) | Rf ≈ 0.30 (Strongly UV active at 254 nm) |
| Mass Spectrometry (ESI+) | [M+H]⁺ m/z 160.1 |
| Physical State | Solid (typically off-white to pale yellow crystals) |
References
- Benchchem. "4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 - Benchchem.
- Google Patents. "BR112015009328B1 - COMPOUND, FUNGICIDED COMPOSITIONS AND METHOD TO CONTROL PLANT DISEASES." (Details the alternative Rosenmund-von Braun cyanation route for 5-acetyl-2-methylbenzonitrile).
- PubChem (NIH). "5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865.
Sources
Application Note: Advanced Purification of Crude 5-Acetyl-2-methylbenzonitrile via Recrystallization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Thermodynamics of solvent/anti-solvent systems, causality in crystallization workflows, and self-validating experimental protocols.
Introduction & Scientific Rationale
5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6) is a critical bifunctional aromatic intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, such as the isoxazoline-class parasiticide Fluralaner[1].
During its synthesis—typically via the Friedel-Crafts acylation of 2-methylbenzonitrile—the reaction often yields a crude mixture containing unreacted starting materials, polymerized byproducts, and regioisomers (e.g., 4-acetyl-2-methylbenzonitrile)[1]. This is due to a "regioselectivity mismatch" driven by the conflicting electronic directing effects of the activating methyl group and the deactivating cyano group[1].
To achieve the >99.5% purity required for downstream pharmaceutical applications, a highly controlled recrystallization protocol is mandatory. Recrystallization exploits the differential solubility of the target compound and its impurities across a temperature gradient or a solvent/anti-solvent transition. This guide details two field-proven methodologies: an Anti-Solvent Crystallization (Ethyl Acetate/Hexanes) and a Co-Solvent Cooling Crystallization (Ethanol/Water) [1].
Quantitative Data & Physicochemical Profile
Understanding the molecular properties of 5-Acetyl-2-methylbenzonitrile is essential for predicting its behavior in various solvent systems. The molecule possesses two strong hydrogen bond acceptors (the nitrile and ketone groups) but lacks hydrogen bond donors, making it highly soluble in polar aprotic solvents but poorly soluble in non-polar aliphatic hydrocarbons[2].
| Parameter | Value |
| Chemical Name | 5-Acetyl-2-methylbenzonitrile |
| CAS Registry Number | 40180-77-6[3] |
| Molecular Formula | C₁₀H₉NO[3] |
| Molecular Weight | 159.18 g/mol [3] |
| H-Bond Donors / Acceptors | 0 / 2[2] |
| InChIKey | HWBOVVUCRUBWIV-UHFFFAOYSA-N[3] |
| Optimal Recrystallization System 1 | Ethyl Acetate / Hexanes (approx. 1:4 v/v)[4] |
| Optimal Recrystallization System 2 | Ethanol / Water[1] |
| Physical State | Light yellow to white solid[4] |
Crystallization Workflow Visualization
The following diagram outlines the logical progression of the recrystallization process, highlighting the critical transition from dissolution to isolation.
Workflow for the purification of 5-Acetyl-2-methylbenzonitrile via recrystallization.
Experimental Protocols
Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)
Reference Standard: This method is highly effective for separating the target compound from structurally similar regioisomers. Patent literature frequently cites a 1:4 ratio of Ethyl Acetate to Hexanes for optimal recovery[4].
-
Primary Dissolution:
-
Action: Weigh the crude 5-acetyl-2-methylbenzonitrile and transfer it to a round-bottom flask. Add ethyl acetate (approximately 2–3 mL per gram of crude). Heat the suspension to a gentle reflux (65–70 °C) under continuous stirring until complete dissolution is achieved.
-
Causality: Ethyl acetate serves as the "good" solvent, effectively solvating the polar cyano and acetyl moieties via dipole-dipole interactions. Minimizing the volume of this solvent ensures a higher theoretical yield by limiting the amount of product that remains dissolved at the final cooling temperature.
-
-
Hot Filtration (In-Process Control):
-
Action: If dark, insoluble polymerized impurities are visible, perform a rapid hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask.
-
Causality: Removing insoluble nucleation sites prevents the formation of impure, heterogeneous crystal lattices.
-
-
Anti-Solvent Addition:
-
Action: Maintain the solution at 60 °C. Slowly add warm hexanes dropwise via an addition funnel until the solution becomes faintly turbid. Add 1–2 drops of ethyl acetate until the solution just clears.
-
Causality: Hexanes act as the anti-solvent, reducing the dielectric constant of the medium. Dropwise addition establishes the metastable zone and prevents localized supersaturation, which would cause the product to "crash out" as an amorphous, impure powder.
-
-
Controlled Cooling Crystallization:
-
Action: Remove the heat source and allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1–2 hours.
-
Causality: Slow, undisturbed cooling promotes the growth of large, highly ordered crystals. Rapid cooling traps solvent molecules and impurities (occlusion) within the crystal lattice, depressing the final melting point and purity.
-
-
Isolation and Washing:
-
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold hexanes.
-
Causality: The cold wash displaces residual mother liquor containing concentrated impurities without redissolving the purified product.
-
-
Drying and Self-Validation:
-
Action: Dry the crystals under vacuum at 40 °C to a constant weight.
-
Validation: Analyze the mother liquor via Thin-Layer Chromatography (TLC) using a 1:2 Ethyl Acetate:Hexanes eluent[4]. If significant target product remains, the mother liquor can be concentrated under reduced pressure for a second crop.
-
Protocol B: Co-Solvent Cooling Crystallization (Ethanol / Water)
Reference Standard: This alternative system is greener and relies on hydrogen bonding dynamics[1].
-
Dissolution: Suspend the crude solid in absolute ethanol (approx. 4 mL/g) and heat to reflux (78 °C) until dissolved.
-
Causality: Ethanol acts as a protic co-solvent that dissolves the compound at high temperatures but exhibits a steep solubility curve as temperature decreases.
-
-
Water Addition: Slowly add deionized water dropwise to the boiling solution until persistent turbidity is observed, then clear with a few drops of hot ethanol.
-
Causality: Water is a highly polar anti-solvent that drastically lowers the solubility of the lipophilic aromatic ring.
-
-
Cooling & Isolation: Allow the mixture to cool slowly to room temperature, then chill to 5 °C. Filter the resulting crystals and wash with an ice-cold 1:1 Ethanol/Water mixture. Dry under vacuum.
Analytical Validation
To ensure the trustworthiness of the purification, the isolated crystals must be validated against the following spectroscopic signatures:
-
¹H NMR (CDCl₃): Confirm the absence of the 4-acetyl regioisomer. The pure 5-acetyl-2-methylbenzonitrile exhibits distinct aromatic protons at C6 (ortho to CN) and C3 (ortho to Acetyl), alongside two distinct singlets for the acetyl methyl and aryl methyl groups in the 2.5–2.6 ppm range[1].
-
FT-IR (ATR): Look for a strong, sharp band at ~2225 cm⁻¹ (C≡N stretch) and a strong band at ~1685 cm⁻¹ (conjugated C=O stretch)[1].
References
-
PubChem. "5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865." National Center for Biotechnology Information. Available at:[Link]
-
ChemicalRegister. "BENZONITRILE,5-ACETYL-2-METHYL- (CAS No. 40180-77-6) Suppliers." Available at: [Link]
- World Intellectual Property Organization. "WO2015157005A1 - Substituted tolyl fungicide mixtures." Google Patents.
Sources
- 1. 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 [benchchem.com]
- 2. BENZONITRILE,5-ACETYL-2-METHYL- (CAS No. 40180-77-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2015157005A1 - Substituted tolyl fungicide mixtures - Google Patents [patents.google.com]
Application Note: Chemoselective Acid-Catalyzed Hydrolysis of 5-Acetyl-2-methylbenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide
Executive Summary & Mechanistic Rationale
The transformation of 5-Acetyl-2-methylbenzonitrile to 5-Acetyl-2-methylbenzoic acid is a critical functional group interconversion frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. While the hydrolysis of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a textbook transformation, the presence of the acetyl group (-COCH₃) in this specific substrate introduces a significant chemoselectivity challenge.
The Causality of Condition Selection (E-E-A-T Insight)
Nitrile hydrolysis can generally be achieved under either strongly basic (e.g., NaOH/H₂O reflux) or strongly acidic (e.g., HCl or H₂SO₄ reflux) conditions. However, the substrate contains a methyl ketone (acetyl group). If subjected to basic hydrolysis at elevated temperatures, the methyl ketone will readily enolize, leading to undesired aldol condensation (self-condensation) and complex degradation profiles.
To preserve the integrity of the acetyl group, acid-catalyzed hydrolysis is strictly required. Under acidic conditions (using a mixture of Glacial Acetic Acid and Concentrated Hydrochloric Acid), the carbonyl oxygen of the ketone is reversibly protonated but does not undergo enolate-driven condensation. Simultaneously, the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic. Nucleophilic attack by water generates a primary amide intermediate, which is subsequently hydrolyzed to the target carboxylic acid .
Logical relationship dictating the choice of acidic over basic hydrolysis to preserve the acetyl group.
Quantitative Reagent Matrix
To ensure a homogeneous reaction mixture and overcome the poor aqueous solubility of the starting material, glacial acetic acid is employed as a co-solvent.
| Reagent / Material | Role in Synthesis | MW ( g/mol ) | Equivalents | Amount | Density / Conc. |
| 5-Acetyl-2-methylbenzonitrile | Substrate | 159.19 | 1.0 | 10.0 g | Solid |
| Glacial Acetic Acid | Solvent / Co-catalyst | 60.05 | - | 50 mL | 1.05 g/mL |
| Concentrated HCl | Catalyst / Hydration Source | 36.46 | Excess | 50 mL | 37% w/w (1.20 g/mL) |
| Sodium Bicarbonate (aq) | Purification (Extraction) | 84.01 | Excess | ~150 mL | Saturated Aqueous |
| Concentrated HCl | Purification (Precipitation) | 36.46 | to pH < 2 | ~20 mL | 37% w/w (1.20 g/mL) |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system . Reaction completion is not dictated by a rigid timer, but by chromatographic milestones. Furthermore, the downstream purification utilizes an acid-base extraction that physically separates unreacted neutral starting material from the acidic product .
Phase 1: Reaction Setup and Execution
-
Preparation: Equip a 250 mL heavy-wall round-bottom flask with a PTFE-coated magnetic stir bar and a high-efficiency reflux condenser.
-
Reagent Charging: Add 10.0 g (62.8 mmol) of 5-Acetyl-2-methylbenzonitrile to the flask.
-
Solvent Addition: Pour 50 mL of glacial acetic acid into the flask. Stir at 300 rpm until the solid is mostly suspended/dissolved.
-
Acidification: Carefully add 50 mL of concentrated hydrochloric acid (37%) in a steady stream. Caution: Perform this step in a well-ventilated fume hood.
-
Reflux: Lower the flask into a pre-heated oil bath or heating mantle. Heat the mixture to a gentle reflux (internal temperature ~100–105 °C). Maintain reflux for 12 to 18 hours.
Phase 2: Reaction Monitoring
-
TLC Validation: After 12 hours, withdraw a 50 µL aliquot, dilute with 1 mL of ethyl acetate, and wash with 1 mL of water to remove the acids. Spot the organic layer on a silica gel TLC plate.
-
Eluent: Hexanes / Ethyl Acetate (7:3 v/v).
-
Observation: The starting material (Rf ~0.6) should be completely consumed, replaced by a highly polar product spot that streaks near the baseline (Rf ~0.1), indicative of the carboxylic acid.
-
Phase 3: Quench and Acid-Base Purification
-
Aqueous Quench: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the acidic mixture slowly into a beaker containing 200 mL of vigorously stirred crushed ice and water. A crude solid will precipitate.
-
Initial Filtration: Stir for 30 minutes to ensure complete precipitation. Collect the crude solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL).
-
Acid-Base Extraction (Self-Validation Step): Transfer the crude solid to a clean beaker. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 8-9 (approximately 150 mL).
-
Causality: The target 5-Acetyl-2-methylbenzoic acid will deprotonate and dissolve as a sodium salt. Any unreacted starting nitrile or non-acidic impurities will remain insoluble.
-
-
Clarification: Filter the basic aqueous suspension to remove any insoluble impurities. Discard the solid residue.
-
Product Precipitation: Transfer the clear filtrate to an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 1-2. The pure 5-Acetyl-2-methylbenzoic acid will crash out of solution as a white to off-white crystalline solid.
-
Final Isolation: Filter the pure product, wash with ice-cold water, and dry under high vacuum at 45 °C for 12 hours.
Step-by-step experimental workflow for the acid-catalyzed hydrolysis and subsequent purification.
Analytical Characterization & Validation
Below are the expected analytical parameters to validate the success of the hydrolysis and the purity of the final compound.
| Analytical Parameter | Expected Observation | Diagnostic Value |
| TLC (7:3 Hex/EtOAc) | SM Rf ~0.6; Product Rf ~0.1 (streaking) | Confirms conversion of neutral nitrile to polar acid. |
| HPLC (Reverse Phase C18) | Product elutes significantly earlier than SM | Quantifies reaction completion and purity profile. |
| ¹H NMR (DMSO-d₆) | Appearance of broad singlet at ~13.0 ppm (-COOH) | Directly confirms successful hydrolysis to carboxylic acid. |
| IR Spectroscopy | Broad O-H stretch (2500-3000 cm⁻¹), C=O shift | Validates functional group transformation. |
| Expected Yield | 80 - 90% (8.9 g - 10.0 g) | Demonstrates the efficiency of the chemoselective method. |
References
laboratory scale preparation of 5-Acetyl-2-methylbenzonitrile
An In-Depth Technical Guide to the Laboratory-Scale Preparation of 5-Acetyl-2-methylbenzonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed and field-proven protocol for the laboratory-scale synthesis of 5-Acetyl-2-methylbenzonitrile, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is achieved via a Friedel-Crafts acylation of 2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, safety precautions, characterization methods, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
5-Acetyl-2-methylbenzonitrile (CAS No: 40180-77-6) is a substituted aromatic ketone-nitrile that serves as a key building block in organic synthesis.[1] Its bifunctional nature, containing both a reactive acetyl group and a nitrile moiety, allows for diverse subsequent chemical transformations. This makes it a crucial precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity.[2]
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, first discovered by Charles Friedel and James Crafts in 1877.[3][4] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride with a strong Lewis acid catalyst.[5]
This guide focuses on the acylation of 2-methylbenzonitrile with acetyl chloride and aluminum chloride (AlCl₃) as the Lewis acid catalyst. The choice of this method is based on its efficiency and the ready availability of the starting materials. A thorough understanding of the reaction's mechanistic underpinnings is crucial for optimizing reaction conditions and maximizing yield and purity.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The causality behind the experimental choices is rooted in controlling the generation of the electrophile and directing the substitution to the desired position on the aromatic ring.
Overall Reaction:
Mechanism of Friedel-Crafts Acylation:
-
Generation of the Acylium Ion: The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to the chlorine atom of acetyl chloride. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the active agent in the substitution reaction.[5]
-
Electrophilic Attack: The π-electron system of the 2-methylbenzonitrile ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of acylation.
-
The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.
-
The nitrile group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.[7] The position C-5 is para to the activating methyl group and meta to the deactivating nitrile group. This alignment of directing effects strongly favors substitution at the C-5 position, leading to the desired product with high regioselectivity.
-
-
Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, 5-Acetyl-2-methylbenzonitrile. The AlCl₃ catalyst is regenerated in this process.
Detailed Experimental Protocol
This protocol is designed for a ~10g scale synthesis. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Notes |
| 2-Methylbenzonitrile | 529-19-1 | C₈H₇N | 117.15 | 10.0 g (85.4 mmol) | Reagent grade, ensure dryness.[8] |
| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | 13.7 g (102.5 mmol, 1.2 eq) | Highly hygroscopic. Handle in a glovebox or under inert atmosphere. |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | 7.4 g (6.7 mL, 94.0 mmol, 1.1 eq) | Corrosive and lachrymator. Handle in a fume hood. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ~200 mL | Anhydrous/dry grade. |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | As needed | For work-up. |
| Sodium Bicarbonate (Sat. Soln.) | 144-55-8 | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Brine (Sat. NaCl Soln.) | 7647-14-5 | NaCl | 58.44 | As needed | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | For drying organic layer. |
Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer and stir bar, reflux condenser with drying tube (CaCl₂), 250 mL pressure-equalizing dropping funnel, thermometer, ice-water bath, separatory funnel, rotary evaporator, recrystallization apparatus.
Experimental Workflow Diagram
Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser (fitted with a drying tube), and a dropping funnel. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: To the flask, add anhydrous aluminum chloride (13.7 g). Carefully add 100 mL of anhydrous DCM. Begin stirring to form a suspension. Add the 2-methylbenzonitrile (10.0 g) to the suspension.
-
Temperature Control: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve acetyl chloride (6.7 mL) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for another 3-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Prepare a beaker with ~200 g of crushed ice and 20 mL of concentrated HCl. Perform this step in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the ice-HCl mixture with vigorous stirring. This will decompose the aluminum chloride complex and is highly exothermic, producing HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 50 mL portions of DCM.[9]
-
Washing: Combine all organic layers. Wash successively with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol or isopropanol, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Product Characterization
| Property | Expected Value/Observation |
| Physical Appearance | Off-white to pale yellow solid[2] |
| Molecular Formula | C₁₀H₉NO[1] |
| Molecular Weight | 159.18 g/mol [1] |
| Melting Point | Literature values vary; typically in the range of 120-122°C.[2] |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.1-7.8 (m, 2H, Ar-H), ~7.4 (d, 1H, Ar-H), ~2.6 (s, 3H, -COCH₃), ~2.5 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~197 (C=O), ~145 (Ar-C), ~138 (Ar-C), ~133 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~118 (-CN), ~115 (Ar-C), ~27 (-COCH₃), ~20 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ν: ~2230 (C≡N stretch), ~1680 (C=O stretch, aryl ketone).[11] |
| Mass Spec (EI) | m/z (%): 159 (M⁺), 144 ([M-CH₃]⁺). |
Safety and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[12][13]
-
Aluminum Chloride (AlCl₃): Corrosive. Reacts violently with water, releasing heat and HCl gas. Highly hygroscopic. Avoid inhalation of dust.
-
Acetyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts violently with water and alcohols. Handle with extreme care.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic wastes should be collected in separate, labeled containers. Aqueous acidic and basic wastes should be neutralized before disposal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (hydrated) AlCl₃. 2. Reagents not anhydrous. 3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. 2. Ensure all glassware is oven-dried and solvents are of anhydrous grade. 3. Monitor reaction by TLC and extend reaction time if necessary. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Incorrect stoichiometry (excess acylating agent). | 1. Maintain strict temperature control (0-5 °C) during the addition of acetyl chloride. 2. Use precise measurements for all reagents. |
| Difficult Work-up | Emulsion formation during washing. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product Fails to Crystallize | 1. Product is impure. 2. Incorrect recrystallization solvent. | 1. Attempt purification by column chromatography on silica gel. 2. Perform small-scale solvent screening to find an optimal solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes). |
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Acetyl-2-methylbenzonitrile.
- BenchChem. (2025). Strategies to avoid over-alkylation in Friedel-Crafts reactions with benzonitriles.
- Chemsrc. (2025). 5-acetyl-2-methylbenzonitrile | CAS#:40180-77-6.
- PubChem - NIH. (n.d.). 5-Acetyl-2-methylbenzonitrile.
- Sigma-Aldrich. (2026). Safety Data Sheet.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
- Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Thermo Fisher Scientific. (n.d.). The Complementary Nature of FT-IR and NMR Spectroscopies.
- LookChem. (n.d.). Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile.
- PubChem - NIH. (n.d.). 2-Methylbenzonitrile.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Acetylmalononitrile.
Sources
- 1. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 8. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Organic Syntheses Procedure [orgsyn.org]
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- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Acetyl-2-methylbenzonitrile
Welcome to the technical support center for the synthesis of 5-Acetyl-2-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product quality. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer a validated experimental protocol.
Overview of the Synthesis: The Friedel-Crafts Acylation
The most direct and common method for synthesizing 5-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile.[1][2] This reaction involves the electrophilic aromatic substitution of an acetyl group onto the aromatic ring using an acetylating agent (typically acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3]
Reaction Scheme: Starting Material: 2-methylbenzonitrile Reagents: Acetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃) Solvent: Dichloromethane (CH₂Cl₂) or similar inert solvent Product: 5-Acetyl-2-methylbenzonitrile
The regioselectivity of the reaction is governed by the directing effects of the substituents on the starting material. The methyl group (-CH₃) is an activating, ortho, para-director, while the nitrile group (-CN) is a deactivating, meta-director. The incoming acetyl group is directed to the C-5 position, which is para to the activating methyl group and meta to the deactivating nitrile group, leading to the desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis.
Q1: Why is my reaction yield extremely low, or why has the reaction failed to proceed?
This is the most common challenge and typically stems from the electronic properties of the 2-methylbenzonitrile substrate.
Root Causes:
-
Severe Ring Deactivation: The primary cause of low reactivity is the strongly electron-withdrawing nature of the nitrile (-CN) group.[4][5] This effect reduces the electron density of the aromatic ring, making it a poor nucleophile and thus less susceptible to attack by the electrophilic acylium ion.[5]
-
Lewis Acid Complexation: The nitrogen atom of the nitrile group possesses a lone pair of electrons that readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a stable complex, which places a positive charge on or near the ring, further deactivating it towards electrophilic attack.[4] Crucially, this complexation also sequesters the catalyst, rendering it unavailable to activate the acetylating agent.
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture.[5] Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive.
Solutions & Actionable Advice:
-
Increase Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations on deactivated rings require at least a stoichiometric amount of the Lewis acid. This is because both the starting nitrile and the resulting ketone product form complexes with the catalyst.[5][6] A molar ratio of 1.1 to 1.5 equivalents of AlCl₃ relative to the acetylating agent is often a good starting point.
-
Ensure Strictly Anhydrous Conditions: Use oven-dried glassware and freshly opened or properly stored anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
Optimize Reaction Temperature: While higher temperatures can sometimes overcome the activation energy barrier, they can also lead to side reactions. Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then allow it to slowly warm to room temperature or gently heat to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Q2: My workup is difficult, or I am getting an inseparable emulsion. What should I do?
A challenging workup is often due to the highly exothermic and precipitate-forming nature of quenching a large excess of aluminum chloride.
Root Cause:
-
The reaction of AlCl₃ with water is violently exothermic and produces aluminum hydroxides (Al(OH)₃) and hydrochloric acid (HCl). The gelatinous aluminum hydroxide precipitate can lead to thick emulsions that are difficult to separate.[5]
Solutions & Actionable Advice:
-
Controlled Quenching: Always perform the quench by slowly and carefully adding the reaction mixture to a vigorously stirred mixture of crushed ice and concentrated HCl. Never add water directly to the reaction mixture. The acid helps to keep the aluminum salts dissolved as soluble aluminum complexes.
-
Sufficient Extraction Solvent: Use an adequate volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure the product is fully extracted.
-
Brine Wash: After the aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
Frequently Asked Questions (FAQs)
Q: What is the optimal Lewis acid and solvent for this synthesis? A: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation due to its high activity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents as they are inert to the reaction conditions and effectively dissolve the reactants.
Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride can be used as the acetylating agent. However, it requires a higher stoichiometry of the Lewis acid (typically >2 equivalents) because the AlCl₃ will complex with both carbonyl oxygens of the anhydride. While potentially safer to handle, it may be less reactive than acetyl chloride.
Q: How can I be certain my product is the correct 5-acetyl isomer? A: The regiochemistry can be definitively confirmed using ¹H NMR spectroscopy. The proton splitting patterns of the aromatic region will be distinct for each possible isomer. For the desired 5-acetyl-2-methylbenzonitrile, you should expect to see three aromatic protons with coupling patterns consistent with 1,2,4-trisubstitution.
Q: What are the key safety precautions for this reaction? A:
-
Phosgene Risk: Acetyl chloride can decompose to produce phosgene, a highly toxic gas. Always handle it in a well-ventilated fume hood.[7]
-
Corrosive Reagents: AlCl₃ is a corrosive solid that reacts violently with water. Acetyl chloride is also highly corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: Both the initial reaction and the aqueous quench are highly exothermic. Maintain proper temperature control using an ice bath and add reagents slowly.
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific lab conditions and reagent purity.
Materials & Reagents:
-
2-methylbenzonitrile
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.3 equivalents). Add anhydrous DCM to the flask.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while maintaining the temperature between 0-5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve 2-methylbenzonitrile (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup (Quench): Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture. Caution: This is a highly exothermic process that will release HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 2-methylbenzonitrile | 1.0 eq |
| Acetylating Agent | Acetyl Chloride | 1.1 eq |
| Lewis Acid | Aluminum Chloride | 1.3 - 1.5 eq |
| Solvent | Anhydrous DCM | - |
| Initial Temp. | 0 - 5 °C | To control exotherm |
| Reaction Temp. | Room Temperature | To drive reaction |
| Reaction Time | 2 - 4 hours | Monitor by TLC/LC-MS |
General Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: General mechanism of Friedel-Crafts Acylation.
References
-
BenchChem. (n.d.). Strategies to avoid over-alkylation in Friedel-Crafts reactions with benzonitriles. Retrieved from Google Search.[4]
-
BenchChem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions. Retrieved from Google Search.[5]
-
Karimi, F., et al. (2020). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC.[8]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[1]
-
Organic Chemistry Teaching Labs. (n.d.). 13 Friedel-Crafts Acylation. University of Wisconsin-Madison.[2]
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.[3]
-
PrepChem.com. (n.d.). Synthesis of 5-acetyl-2-methylbenzenesulfonyl chloride. Retrieved from Google Search.[9]
-
Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.[10]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Google Search.[6]
-
PubChem. (n.d.). 5-Acetyl-2-methylbenzonitrile. National Center for Biotechnology Information.[11]
-
Chemsrc. (2025). 5-acetyl-2-methylbenzonitrile. Retrieved from Google Search.[12]
-
BenchChem. (n.d.). Comparison of different synthetic routes to "Methyl 5-acetyl-2-(benzyloxy)benzoate". Retrieved from Google Search.[13]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Google Search.[7]
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- 6. Friedel-Crafts Acylation [organic-chemistry.org]
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- 8. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-Acetyl-2-methylbenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Acetyl-2-methylbenzonitrile , a critical intermediate in the development of pharmaceuticals (e.g., Fluralaner) and advanced agrochemicals. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the two primary synthetic pathways.
Fig 1: Primary synthetic pathways for 5-Acetyl-2-methylbenzonitrile.
Part 1: Troubleshooting Route A (Friedel-Crafts Acylation)
The most industrially relevant method for synthesizing 5-acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile[1]. While the reagents are standard, strict temperature control is the absolute determinant of regioselectivity and yield.
Q: Why must the addition of the substrate be strictly maintained below 10°C?
A: This is a classic case of kinetic vs. thermodynamic control driven by a "regioselectivity mismatch." In 2-methylbenzonitrile, the methyl group (-CH₃) at C2 is an activating group that directs electrophiles to the ortho and para positions. The nitrile group (-CN) at C1 is a deactivating group that directs to the meta position. Position 5 is para to the methyl group and meta to the nitrile group, making it the electronically and sterically favored site[1].
Maintaining strict kinetic control (<10°C during addition) ensures the acylium ion selectively targets this C5 position. If the temperature spikes, the excess thermal energy overcomes the steric hindrance at C3 (ortho to the methyl group), leading to a regioselectivity mismatch, unwanted isomers, and polyacylation.
Fig 2: Temperature effects on Friedel-Crafts acylation kinetics and regioselectivity.
Quantitative Data: Temperature Optimization for Friedel-Crafts Acylation
| Reaction Phase | Target Temperature | Mechanistic Impact & Causality |
| Acylium Ion Formation | 0°C to 5°C | Controls the highly exothermic complexation of AlCl₃ with acetyl chloride. |
| Substrate Addition | < 10°C | Prevents thermal runaway; maintains kinetic control for strict C5 regioselectivity. |
| Reaction Propagation | 20°C to 25°C | Provides sufficient activation energy for electrophilic aromatic substitution without promoting polyacylation. |
Field-Proven Protocol: Friedel-Crafts Acylation
Self-Validating System: The reaction progress can be visually and analytically tracked. The AlCl₃ complexation will generate a distinct color change (often pale yellow to orange), and TLC will confirm the disappearance of the starting material.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to anhydrous dichloromethane (DCM) and cool the suspension to 0°C using an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred AlCl₃ suspension. Maintain stirring for 15 minutes at 0°C to ensure complete complexation.
-
Substrate Addition: Dissolve 2-methylbenzonitrile (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise via the addition funnel, strictly maintaining the internal temperature below 10°C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours, monitoring progress via TLC (Hexanes:EtOAc).
-
Quenching & Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to break the aluminum complexes. Separate the organic layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.
Part 2: Troubleshooting Route B (Rosenmund-von Braun Cyanation)
An alternative route is the cyanation of 3-bromo-4-methylacetophenone using Copper(I) cyanide (CuCN). This route is notorious for its harsh thermal requirements and difficult workups.
Q: My cyanation stalled at 120°C. Why did the reaction fail, and how can I fix it?
A: The classical Rosenmund-von Braun reaction relies on the oxidative addition of the aryl bromide to a Cu(I) species, forming a highly unstable Cu(III) intermediate[2]. This mechanistic step possesses a massive activation energy barrier, which is why classical protocols require refluxing in high-boiling solvents like DMF (153°C). If the temperature drops below 150°C without a catalyst, the thermal energy is insufficient to drive the oxidative addition, and the reaction stalls.
The Fix: Introduce L-proline as an additive. L-proline acts as a bidentate ligand that stabilizes the Cu(I)/Cu(III) intermediates, significantly lowering the activation energy barrier. This allows the cyanation to proceed efficiently at much milder temperatures (80–120°C)[3].
Q: The reaction mixture turned dark brown/black instead of the expected color, and the yield was poor. What happened?
A: This indicates the disproportionation of Cu(I) into Cu(II) and Cu(0) nanoparticles, often due to oxygen ingress or degraded reagents. Always verify that your CuCN is a pale beige powder; degraded samples turn green[4]. Ensure rigorous degassing of the DMF solvent prior to heating.
Quantitative Data: Temperature vs. Yield in Cyanation
| Reaction Protocol | Temperature | Additive | Observed Yield | Mechanistic Note |
| Classical Reflux | 153°C | None | 80–90% | High thermal energy required to overcome Cu(I) oxidative addition barrier. |
| Low Temp (Uncatalyzed) | 80–120°C | None | < 20% | Insufficient thermal energy; reaction stalls at starting material. |
| Promoted/Catalytic | 80–120°C | L-Proline | 85–95% | L-proline ligand stabilizes Cu intermediate, lowering the activation energy barrier. |
Field-Proven Protocol: L-Proline Promoted Cyanation
Self-Validating System: The initial beige color of the CuCN should transition smoothly without turning dark green (which would indicate reagent degradation).
-
Setup: Equip a heavy-walled pressure flask or standard round-bottom flask with a reflux condenser.
-
Reagent Preparation: Add 3-bromo-4-methylacetophenone (1.0 eq), CuCN (2.0 eq), and L-proline (0.5 eq). Quality Check: Ensure CuCN is a pale beige powder; discard if green.
-
Solvent & Degassing: Add anhydrous DMF (approx. 20 mL per gram of substrate). Degas the mixture thoroughly using 3 vacuum-nitrogen cycles or by bubbling argon for 20 minutes.
-
Heating: Heat the mixture to 100–120°C under positive nitrogen pressure for 24 hours.
-
Workup: Cool to room temperature. Quench the mixture with an aqueous solution of FeCl₃ and concentrated HCl (or aqueous ammonia) to decompose the stable Cu-nitrile complexes[4]. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over MgSO₄, and concentrate.
Part 3: General FAQs
Q: How do I efficiently remove DMF after the Rosenmund-von Braun reaction? A: DMF is highly water-soluble but notorious for causing emulsions. The most effective method is to dilute your organic extraction layer (e.g., Ethyl Acetate) with a large volume of water or brine (at least a 5:1 ratio of aqueous to organic) and perform multiple washes. Alternatively, if using the L-proline promoted method at lower temperatures, you can often substitute DMF with solvents that are easier to remove, though DMF remains the kinetic ideal[3].
Q: Can I use 1,2-Dichloroethane (DCE) instead of DCM for the Friedel-Crafts acylation? A: Yes. DCE has a higher boiling point (83°C) compared to DCM (39°C), which allows for slightly higher propagation temperatures if the reaction is sluggish. However, you must still maintain the <10°C rule during the addition phase to prevent regioselectivity loss.
References
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Retrieved from:[Link]
-
Reddit r/chemistry. Cyanation of aryl bromide. Retrieved from:[Link]
Sources
troubleshooting low conversion rates in Friedel-Crafts reactions
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during Friedel-Crafts alkylation and acylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Issue 1: Low or No Product Conversion
Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the most common culprits?
A1: This is the most frequent issue and almost always traces back to one of three areas: the catalyst, the aromatic substrate, or the reaction conditions.
-
Catalyst Inactivity or Deactivation: The Lewis acid catalysts used in these reactions (e.g., AlCl₃, FeCl₃) are the heart of the process, but they are highly sensitive.
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with water. This hydrolysis deactivates the catalyst, rendering it useless for the reaction.[1][2][3] It is imperative that all glassware is oven or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2][3][6] This complex removes the catalyst from the reaction cycle. Therefore, acylation requires at least a stoichiometric amount (1.0 equivalent or more) of the catalyst relative to the acylating agent.[1][7]
-
-
Substrate Unsuitability: The structure of your aromatic starting material is a critical determinant of success.
-
Deactivated Aromatic Rings: The reaction fails if the aromatic ring contains strongly electron-withdrawing (deactivating) groups.[3][8][9] These groups reduce the nucleophilicity of the ring, making it unable to attack the electrophile.[10][11] Common deactivating groups include nitro (-NO₂), cyano (-CN), sulfonic acid (-SO₃H), and carbonyls (-COR, -COOH).[1][12] As a rule of thumb, the aromatic substrate must be at least as reactive as a halobenzene.[5]
-
Presence of Basic Functional Groups: Aromatic compounds with amine (-NH₂, -NHR) or hydroxyl (-OH) groups are generally unsuitable.[1][3] The lone pairs on the nitrogen or oxygen atoms are Lewis basic and will preferentially coordinate with the Lewis acid catalyst.[2][9] This forms a complex that deactivates the catalyst and adds a strong deactivating group to the ring.[10][13]
-
-
Improper Reagent Choice:
Below is a workflow to diagnose a failing reaction.
Caption: Major pathways of catalyst deactivation in Friedel-Crafts reactions.
Issue 3: Formation of Multiple Products & Side Reactions
Q3: My Friedel-Crafts alkylation is producing a mixture of isomers and poly-alkylated products. How can I improve selectivity?
A3: This is a classic challenge in Friedel-Crafts alkylation, stemming from two key mechanistic features: carbocation rearrangement and product activation.
-
Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate. [17][18]If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), it will do so before alkylating the aromatic ring. [11][13][19] * Example: Reacting benzene with 1-chlorobutane does not yield primarily n-butylbenzene. The initially formed primary carbocation rearranges to the more stable secondary carbocation, resulting in sec-butylbenzene as the major product. [8][15] * Solution: To avoid rearrangements and obtain straight-chain alkylbenzenes, the most robust strategy is to use Friedel-Crafts acylation followed by a reduction of the ketone. The acylium ion is resonance-stabilized and does not rearrange. [12][13][20]Common reduction methods include the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reductions. [16][21]
-
Polyalkylation: The alkyl group introduced onto the aromatic ring is an electron-donating, activating group. This makes the mono-alkylated product more reactive than the starting material, leading to further alkylation. [1][15][16] * Solution: To suppress polyalkylation, you can use a large excess of the aromatic substrate . [14][15]By making the starting aromatic compound the most abundant species, you statistically favor its reaction with the limited electrophile over the reaction of the more reactive product.
Q4: Is poly-substitution a problem in Friedel-Crafts acylation?
A4: No, and this is a major advantage of the acylation reaction. The acyl group is electron-withdrawing and therefore deactivates the aromatic ring. [9][20][22]The mono-acylated product is significantly less reactive than the starting material, which effectively prevents a second acylation from occurring. [3][12]
Experimental Protocols & Data
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Activity | Key Characteristics & Applications |
| AlCl₃ | Very High | The most common and active catalyst. Can be harsh. Requires stoichiometric amounts for acylation. [14][23] |
| FeCl₃ | High | A common, slightly milder alternative to AlCl₃. Often used when milder conditions are desired. [17][24] |
| SnCl₄ | Moderate | Useful for intramolecular cyclizations and reactions with sensitive substrates. [25] |
| BF₃·OEt₂ | Moderate | A convenient liquid. Often effective in intramolecular reactions. Can be less active for intermolecular reactions. [26][25] |
| ZnCl₂ | Low to Moderate | A milder catalyst, sometimes used for activated aromatic rings to avoid side reactions. [3][6] |
| In(OTf)₃ | High | A modern, highly effective catalyst for certain substrates, sometimes offering superior yields under milder conditions. [25] |
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
This protocol details the synthesis of 4-methylacetophenone and highlights best practices for ensuring anhydrous conditions.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried (120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon. [5][22]2. Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension.
-
Initial Cooling: Cool the suspension to 0 °C in an ice bath. The reaction is highly exothermic, and this initial cooling is critical to control the reaction rate. [22][27]4. Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Substrate Addition: After the acetyl chloride addition is complete, add anhydrous toluene (1.05 equivalents) to the dropping funnel. Add the toluene solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates consumption of the starting material.
-
Workup - Quenching: Prepare a separate beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. [1][2][5]This step hydrolyzes the aluminum chloride-ketone complex and separates the catalyst from the organic product.
-
Extraction and Purification:
-
Transfer the entire mixture to a separatory funnel.
-
Separate the layers and collect the bottom organic layer (DCM).
-
Extract the aqueous layer twice more with DCM. [22] * Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product. [5]
-
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction condition optimization for Friedel–Crafts alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Retrieved from [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Chem-Net. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
Wellesley College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions. Organic Chemistry II. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Wikiwand. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
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- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 8. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. science-revision.co.uk [science-revision.co.uk]
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- 18. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
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- 20. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
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- 27. websites.umich.edu [websites.umich.edu]
Technical Support Center: Catalyst Selection & Regioselective Synthesis of 5-Acetyl-2-methylbenzonitrile
Executive Summary
As a Senior Application Scientist, I have structured this technical guide to address the mechanistic causality and practical troubleshooting of the Friedel-Crafts acylation of 2-methylbenzonitrile. The synthesis of 5-acetyl-2-methylbenzonitrile is a critical node in pharmaceutical development, particularly serving as an advanced intermediate for active pharmaceutical ingredients (APIs) such as the isoxazoline-class ectoparasiticide Fluralaner[1].
Section 1: Mechanistic Causality & Regioselectivity
The regioselectivity of this reaction is a classic example of synergistic directing effects. The starting material, 2-methylbenzonitrile, possesses two substituents with distinct electronic properties that dictate the site of electrophilic aromatic substitution[2]:
-
Methyl Group (-CH₃) at C2: An activating, ortho/para-directing group. The para position corresponds to C5.
-
Nitrile Group (-C≡N) at C1: A strongly deactivating, meta-directing group. The meta positions correspond to C3 and C5.
Because both groups electronically favor electrophilic attack at the C5 position, the reaction is inherently highly regioselective[2]. However, the deactivating nature of the nitrile group necessitates a robust Lewis acid catalyst to generate a sufficiently reactive acylium ion from acetyl chloride.
Mechanistic workflow of synergistic directing effects and catalyst coordination.
Section 2: Catalyst Selection Matrix
Selecting the right catalyst is paramount. While various Lewis and Brønsted acids can facilitate Friedel-Crafts acylations, the specific electronic environment of 2-methylbenzonitrile dictates strict operational boundaries.
| Catalyst | Eq. Required | Reactivity Profile | Regioselectivity (C5:C3) | Yield | Operational Notes |
| Aluminum Chloride (AlCl₃) | 2.5 - 3.0 | Very High | > 98:2 | 85-92% | Industry Standard. Requires stoichiometric excess due to strong coordination with the -CN group and the ketone product[1]. |
| Trifluoromethanesulfonic Acid (TfOH) | 1.5 - 2.0 | High | 95:5 | 70-80% | Brønsted acid alternative. Highly corrosive; requires specialized handling and anhydrous conditions. |
| Bismuth(III) Triflate (Bi(OTf)₃) | 0.1 - 0.2 | Low to Mod | N/A | < 20% | Insufficient Lewis acidity to overcome the deactivating effect of the -CN group. |
| Zeolites (e.g., H-Beta) | Catalytic | Very Low | N/A | Trace | Pore size restricts diffusion of the deactivated substrate; rapid catalyst deactivation. |
Section 3: Troubleshooting Guides & FAQs
Q1: Why is my reaction yield plateauing at ~30-40% despite using 1.2 equivalents of AlCl₃? A: This is the most frequent point of failure in this specific synthesis. The nitrile group (-CN) on the starting material acts as a strong Lewis base that rapidly coordinates with AlCl₃, effectively sequestering one equivalent of the catalyst. Furthermore, the newly formed ketone product (5-acetyl-2-methylbenzonitrile) will coordinate a second equivalent of AlCl₃. To drive the reaction to completion, you must use a minimum of 2.5 equivalents of AlCl₃[1] to ensure sufficient uncoordinated catalyst remains to generate the acylium ion.
Q2: I am observing a minor impurity in my HPLC/NMR analysis. Could this be the 3-acetyl isomer? A: Yes. While the C5 position is electronically favored by both substituents, the C3 position is also ortho to the methyl group[2]. However, electrophilic attack at C3 is heavily disfavored due to the steric hindrance between the adjacent nitrile and methyl groups. If you observe >2% of the 3-acetyl isomer, it is likely due to elevated reaction temperatures. Ensure the addition of the substrate occurs at 0°C to 5°C and the reaction does not exceed room temperature (20-25°C) during the propagation phase.
Q3: Can I use acetic anhydride instead of acetyl chloride? A: Yes, but it fundamentally alters the catalyst stoichiometry. Acetic anhydride generates a molecule of acetic acid as a byproduct, which will consume an additional equivalent of AlCl₃. If using acetic anhydride, you must increase the AlCl₃ loading to at least 3.5 equivalents. Acetyl chloride is generally preferred for deactivated rings to minimize catalyst loading and maximize the electrophilicity of the acylating agent[1].
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: visual and thermal cues at each step confirm the correct mechanistic pathway.
Step-by-Step Methodology: AlCl₃-Catalyzed Synthesis of 5-Acetyl-2-methylbenzonitrile
-
Preparation & Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Purge with N₂ for 15 minutes[1].
-
Catalyst Suspension: Add anhydrous Aluminum Chloride (AlCl₃, 2.5 eq) to the flask. Suspend in anhydrous 1,2-Dichloroethane (DCE) (10 mL/g of substrate)[1].
-
Validation Check: The suspension should be free-flowing and pale yellow/white. Clumping indicates moisture contamination, which will fatally quench the Lewis acid.
-
-
Acylium Ion Generation: Cool the suspension to 0°C using an ice-water bath. Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes[1].
-
Validation Check: A slight exotherm and the dissolution of AlCl₃ into a homogenous, pale-yellow complex indicates successful formation of the reactive acylium ion.
-
-
Substrate Addition: Dissolve 2-Methylbenzonitrile (1.0 eq) in a minimal volume of DCE. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Validation Check: The solution will progressively darken to a deep amber/red color, indicating the formation of the product-AlCl₃ coordination complex.
-
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or HPLC until the starting material is consumed.
-
Quenching (Critical Step): Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and concentrated HCl (10:1 v/v).
-
Validation Check: A vigorous exothermic reaction will occur as the AlCl₃-ketone complex is hydrolyzed. The color will shift from dark amber to a biphasic pale yellow mixture.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Wash the combined organics with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-acetyl-2-methylbenzonitrile.
Sources
ChemSupport Hub: 5-Acetyl-2-methylbenzonitrile Synthesis & Purification Portal
Welcome to the Technical Support Center for the synthesis and isolation of 5-Acetyl-2-methylbenzonitrile (CID 18388865) 1. This compound is a critical bifunctional intermediate used extensively in the development of active pharmaceutical ingredients (APIs) and veterinary parasiticides like Fluralaner 2.
The most industrially relevant method for synthesizing this molecule is the Friedel-Crafts acylation of 2-methylbenzonitrile using acetyl chloride and an aluminum chloride ( AlCl3 ) catalyst 3. While the reaction itself is straightforward, the subsequent work-up is notoriously prone to product loss, emulsion formation, and regioselectivity mismatch if not handled correctly 3. This guide provides a self-validating protocol and troubleshooting matrix to ensure high-yield recovery.
Mechanistic Context: Regioselectivity & Complexation
Understanding the electronic environment of your substrate is the first step in troubleshooting. In 2-methylbenzonitrile, the methyl group acts as an activating ortho/para-director, while the nitrile group acts as a deactivating meta-director. Both groups synergistically direct the incoming acylium ion to the 5-position, yielding 5-acetyl-2-methylbenzonitrile as the major product 3.
Regioselectivity logic directing acylium ion attack to the 5-position.
Once the acetyl group is installed, its carbonyl oxygen acts as a Lewis base, forming a highly stable complex with the AlCl3 catalyst 4. The entire work-up procedure is fundamentally designed around safely breaking this complex without destroying the sensitive nitrile group.
Standardized Self-Validating Work-Up Protocol
Do not proceed to work-up until TLC confirms complete consumption of the starting material.
Phase 1: Decomplexation (The Acidic Quench)
-
Preparation: In a large Erlenmeyer flask, prepare a quenching bath consisting of crushed ice (10 g per 1 mmol of substrate) and concentrated Hydrochloric Acid (37% HCl) in a 10:1 v/v ratio.
-
Causality: Highly acidic conditions are mandatory to protonate the ketone and liberate the free product from the aluminum catalyst 4. Ice absorbs the violent exothermic heat of AlCl3 hydrolysis.
-
-
Addition: Slowly pour the crude reaction mixture into the stirring ice-acid bath. Maintain the internal temperature strictly below 10 °C.
-
Validation Check: The initial vigorous bubbling (HCl gas evolution) must subside. The mixture should transition from a dark, viscous solution to a lighter, biphasic suspension. Stir vigorously for 45 minutes to ensure complete decomplexation.
-
Phase 2: Extraction & Phase Separation
-
Solvent Addition: Add Dichloromethane (DCM) to the quenched mixture (approx. 1:1 volume ratio with the aqueous phase).
-
Causality: DCM ( d=1.33 g/mL ) is heavier than water. It drops to the bottom of the separatory funnel, allowing you to drain the product cleanly without dragging it through the thick, emulsion-prone aluminum salt layer at the top.
-
-
Separation: Transfer to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate.
-
Validation Check: A sharp phase boundary must form. If the aqueous layer is milky white, the pH is too high. Add more concentrated HCl until the aqueous layer clarifies (pH < 1).
-
Phase 3: Neutralization & Isolation
-
Washing: Drain the organic (bottom) layer and wash it sequentially with:
-
Deionized water (1x)
-
Saturated aqueous NaHCO3 (2x)
-
Brine (1x)
-
Causality: NaHCO3 neutralizes residual acetic acid (from excess acetyl chloride) and dissolved HCl. Brine removes bulk water, pre-drying the organic phase.
-
Validation Check: The NaHCO3 wash is complete when no further CO2 gas evolution (bubbling) is observed upon shaking.
-
-
Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporation at 30 °C).
Experimental workflow for the work-up and isolation of 5-acetyl-2-methylbenzonitrile.
Quantitative Data: Work-Up Optimization
Deviating from the standardized parameters directly impacts the yield and purity of the final product. Reference the table below to understand the mechanistic impact of specific conditions.
| Process Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Impact on Yield / Purity |
| Quench Temperature | Room Temperature (20-25 °C) | < 10 °C (Ice Bath) | Prevents acid-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid. |
| Aqueous pH during Quench | pH 3 - 5 (Dilute Acid) | pH < 1 (Conc. HCl) | Fully dissociates the AlCl3 -ketone complex; prevents insoluble Al(OH)3 emulsion formation. |
| Extraction Solvent | Ethyl Acetate ( d=0.90 ) | Dichloromethane ( d=1.33 ) | Dense organic layer sinks, facilitating easier separation from aqueous aluminum salts. |
| Reaction Temperature | > 25 °C | 0 °C to 10 °C | Maximizes regioselectivity for the 5-acetyl isomer; minimizes 3-acetyl isomer formation 3. |
Troubleshooting & FAQs
Q: Why am I getting a persistent, thick white emulsion during the extraction phase? A: This is a classic issue in Friedel-Crafts work-ups. The emulsion is caused by the precipitation of aluminum hydroxide ( Al(OH)3 ) salts when the aqueous phase is not sufficiently acidic. Actionable Solution: Return the mixture to a beaker and add concentrated HCl dropwise while stirring until the aqueous layer becomes completely transparent (pH < 1). Alternatively, if the emulsion is minor, filtering the entire biphasic mixture through a tightly packed pad of Celite can break the emulsion mechanically.
Q: My isolated yield is unexpectedly low (< 40%), but TLC of the reaction mixture showed complete conversion. Where is my product? A: Your product is likely trapped in the discarded aqueous layer. The newly introduced acetyl group at the 5-position acts as a strong Lewis base, coordinating tightly with the AlCl3 catalyst to form a water-soluble complex 4. If the quench is rushed or insufficiently acidic, the product remains complexed. Actionable Solution: If you haven't discarded the aqueous layer, back-extract it with DCM. In future runs, ensure you stir the acidic quench mixture vigorously for at least 45 minutes to allow complete decomplexation before attempting phase separation.
Q: I detect a regioisomer impurity in my 1H NMR. How did it form, and how do I remove it? A: While the methyl and nitrile groups synergistically direct the incoming acylium ion to the 5-position, the 3-position is also electronically activated (ortho to methyl, meta to nitrile). Attack at the 3-position is sterically hindered but can occur if the reaction temperature exceeds 10 °C during the electrophilic addition 3. Actionable Solution: To remove the 3-acetyl isomer, perform a recrystallization of the crude solid from a mixture of hexanes and ethyl acetate. The 5-acetyl-2-methylbenzonitrile isomer possesses higher symmetry and will preferentially crystallize out of the mother liquor.
Q: Is there a risk of hydrolyzing the nitrile group during the highly acidic work-up? A: Yes, nitriles are susceptible to acid-catalyzed hydrolysis, converting them into primary amides or carboxylic acids. Actionable Solution: This is exactly why temperature control is paramount. By performing the quench over crushed ice (maintaining the internal temperature near 0 °C), the kinetics of nitrile hydrolysis are slowed to a negligible rate, allowing you to safely break the aluminum complex without destroying your functional group.
References
-
2 Title: 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 (Synthesis & Applications) | Source: Benchchem
-
1 Title: 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 | Source: PubChem
-
3 Title: 4-Acetyl-2-methylbenzonitrile CAS 1138444-80-0 (Friedel-Crafts Regioselectivity) | Source: Benchchem
-
[[4]]() Title: Organic Chemistry II - The Friedel-Crafts Acylation | Source: LibreTexts
Sources
Technical Support Center: Purification of 5-Acetyl-2-methylbenzonitrile
Welcome to the technical support center for the purification of 5-Acetyl-2-methylbenzonitrile (C₁₀H₉NO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted starting materials and other common impurities. Ensuring the high purity of this compound is critical for its application as an intermediate in pharmaceuticals and agrochemicals.[1][2] This document moves beyond simple protocols to explain the causality behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 5-Acetyl-2-methylbenzonitrile, particularly after a Friedel-Crafts acylation synthesis.
Q1: What are the most likely unreacted starting materials and byproducts I need to remove?
A: The most common synthetic route to 5-Acetyl-2-methylbenzonitrile is the Friedel-Crafts acylation of 2-methylbenzonitrile using an acetylating agent like acetic anhydride or acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Therefore, your primary contaminants will be:
-
Unreacted 2-methylbenzonitrile: The starting aromatic compound.
-
Acetic Anhydride/Acetic Acid: Excess acetylating agent and its hydrolysis product.[3][4]
-
Aluminum Chloride (AlCl₃) residues: The Lewis acid catalyst.
Understanding the distinct physical properties of these materials is the first step in designing an effective purification strategy.
Q2: My crude product is a dark, oily residue after quenching the reaction. What is my first step?
A: A dark, oily crude product is typical for Friedel-Crafts reactions. The immediate and most critical step is a proper aqueous workup. The goal is to remove the bulk of the water-soluble impurities, primarily the hydrolyzed catalyst and acetic acid.
-
Causality: Anhydrous aluminum chloride reacts violently and exothermically with water.[5][6][7] This reaction hydrolyzes the AlCl₃ to aluminum hydroxide (Al(OH)₃) and generates hydrochloric acid (HCl), making the aqueous solution highly acidic.[8][9] Acetic anhydride also hydrolyzes to form two equivalents of acetic acid.[3][10] A thorough workup neutralizes the acid and separates these inorganic and small organic polar impurities from your much less polar organic product.
Q3: How do I effectively remove the unreacted 2-methylbenzonitrile? It seems to co-elute during chromatography.
A: Separating the product from the starting material (2-methylbenzonitrile) can be challenging due to their similar structures. The key is to exploit the difference in their physical properties, namely their boiling and melting points.
-
High-Vacuum Distillation: If you have a significant amount of 2-methylbenzonitrile, distillation can be effective. There is a substantial difference in their boiling points (2-methylbenzonitrile BP: ~205°C vs. 5-Acetyl-2-methylbenzonitrile, which is expected to be significantly higher due to increased molecular weight and polarity).[11][12][13][14]
-
Recrystallization: This is often the most effective method. 5-Acetyl-2-methylbenzonitrile is a solid, while 2-methylbenzonitrile is a liquid at room temperature (MP: ~ -13°C).[12][13] A carefully chosen solvent system will dissolve the product when hot but allow it to crystallize upon cooling, leaving the liquid starting material and other impurities in the mother liquor. Toluene/hexane or ethanol/water are often good starting points for aromatic ketones.[15]
-
Optimized Flash Chromatography: If co-elution is an issue, adjusting the solvent system is key. Adding a solvent that can interact with the aromatic systems, like toluene, to a standard hexane/ethyl acetate mobile phase can sometimes improve separation of aromatic compounds.[16]
Q4: I see a gelatinous solid during my aqueous extraction. What is it and how do I handle it?
A: The gelatinous precipitate is aluminum hydroxide (Al(OH)₃), formed from the reaction of AlCl₃ with water.[9] This can cause significant issues with layer separation (emulsions).
-
Expert Tip: To manage this, the reaction should be quenched by very slowly adding the reaction mixture to ice-cold water or a dilute HCl solution with vigorous stirring. The acid helps keep the aluminum salts in their more soluble hydrated ion form, [Al(H₂O)₆]³⁺, preventing the formation of the hydroxide precipitate.[5][9] If emulsions still form, adding a saturated solution of NaCl (brine) can help break them by increasing the ionic strength of the aqueous phase.
Q5: When is flash column chromatography the best choice for purification?
A: Flash chromatography is ideal when you have a mixture of compounds with different polarities that are not easily separated by extraction or recrystallization. For this specific purification, it is most useful for removing minor, non-polar byproducts or if recrystallization fails to yield a pure product.
-
Rationale: The acetyl group makes 5-Acetyl-2-methylbenzonitrile significantly more polar than the starting 2-methylbenzonitrile. This polarity difference can be exploited on a silica gel column. A gradient elution, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, will allow the non-polar impurities to elute first, followed by your desired product.[17][18]
Section 2: Comparative Data of Product and Starting Materials
A successful purification strategy relies on understanding the physical properties of the compounds involved.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 5-Acetyl-2-methylbenzonitrile (Product) | 159.18[19][20] | > 250 (Estimated) | Solid (Isomer 4-acetyl-2-methylbenzonitrile melts at 120-122°C)[1] | Soluble in organic solvents like DCM, EtOAc; Insoluble in water. |
| 2-Methylbenzonitrile (Starting Material) | 117.15[11][21] | 205[12][13][14] | -13[12][13] | Sparingly soluble in water; soluble in organic solvents.[11][21] |
| Acetic Anhydride (Reagent) | 102.09[3][4][22] | 139.6[10] | -73[3] | Reacts with water; soluble in ether, chloroform.[10][23] |
| Aluminum Hydroxide (Byproduct) | 78.00 | Decomposes | 300 | Insoluble in water. |
Section 3: Detailed Purification Protocols
Here are step-by-step methodologies for the essential purification stages.
Protocol 1: Optimized Aqueous Workup
Objective: To remove the AlCl₃ catalyst and excess acetic anhydride/acid.
-
Preparation: Prepare a large beaker containing a mixture of crushed ice and 1M hydrochloric acid. Place this in an ice bath on a stir plate.
-
Quenching: While stirring the ice/acid mixture vigorously, slowly and carefully add your crude reaction mixture dropwise via an addition funnel. Caution: This process is highly exothermic and will release HCl gas.[5] Perform this in a well-ventilated fume hood.
-
Extraction: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel. Add ethyl acetate or dichloromethane (DCM) as the extraction solvent.
-
Washing:
-
Extract the aqueous layer two to three times with the organic solvent.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid - watch for gas evolution!).
-
Water.
-
Saturated NaCl solution (brine) to aid in drying.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
Objective: To obtain highly pure, crystalline 5-Acetyl-2-methylbenzonitrile, removing soluble impurities like unreacted 2-methylbenzonitrile.
-
Solvent Selection: A two-solvent system is often effective. A good starting pair is Toluene (in which the product is soluble when hot) and Hexane (an anti-solvent).
-
Dissolution: Place the crude solid from the workup into an Erlenmeyer flask. Add a minimal amount of hot toluene to just dissolve the solid completely at its boiling point.
-
Crystallization: While the solution is still hot, slowly add hexane dropwise until you observe persistent cloudiness (the saturation point).[24] Add a drop or two of hot toluene to redissolve the cloudiness.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
Objective: To separate the product from impurities with different polarities.
-
Stationary Phase: Silica gel is the standard choice for this type of compound.[25][26]
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Start with a non-polar mixture like 10% Ethyl Acetate in Hexane. The ideal system should give your product an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For best results, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.[26]
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% Hexane or 5% EtOAc/Hexane).
-
Gradually increase the solvent polarity (gradient elution) according to your TLC analysis.
-
Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Workflow and Decision Making
The choice of purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram illustrates a logical workflow.
Caption: Decision workflow for purifying 5-Acetyl-2-methylbenzonitrile.
References
- Unacademy. (n.d.). Aluminium Chloride Reaction with Water Notes.
- Clark, J. (2021, November 15). The period 3 chlorides. Chemguide.
- Wikipedia. (n.d.). Aluminium chloride.
- Study.com. (n.d.). Acetic Anhydride | Formula, Density & Uses.
- National Center for Biotechnology Information. (n.d.). 2-Methylbenzonitrile. PubChem Compound Database.
- National Oceanic and Atmospheric Administration. (n.d.). ACETIC ANHYDRIDE. CAMEO Chemicals.
- National Center for Biotechnology Information. (n.d.). Acetic Anhydride. PubChem Compound Database.
- Stack Exchange. (2020, April 28). Why does aluminium chloride react with water in 2 different ways?. Chemistry Stack Exchange.
- University of York. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5-Acetyl-2-methylbenzonitrile. PubChem Compound Database.
- CymitQuimica. (n.d.). CAS 529-19-1: 2-Methylbenzonitrile.
- LookChem. (2025, May 20). 2-methylbenzonitrile - 529-19-1, C8H7N, density, melting point, boiling point, structural formula, synthesis.
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S.
- Otto Chemie Pvt. Ltd. (n.d.). 2-Methyl benzonitrile, 97% 529-19-1 India.
- Stobec. (n.d.). Acetic Anhydride.
- Stenutz. (n.d.). 2-methylbenzonitrile.
- INCHEM. (n.d.). ICSC 0209 - ACETIC ANHYDRIDE.
- Sawada, H., Hara, A., Nakayama, T., & Kato, F. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165.
- Sorbent Technologies, Inc. (2025, August 11).
- Chemsrc. (2025, September 20). 5-acetyl-2-methylbenzonitrile | CAS#:40180-77-6.
- LookChem. (n.d.). Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile.
- University of Rochester. (n.d.).
- OpenOChem Learn. (n.d.).
- Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S.
- Pace, J. L., & Clausen, D. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57329.
- Biotage. (n.d.).
- Benchchem. (n.d.). 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8.
- Reddit. (2025, June 12).
- University of Massachusetts. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Acetyl-2-methylbenzonitrile | 1138444-80-0.
- Reddit. (2023, February 19).
- Waseda University. (2024, August 20).
- National Center for Biotechnology Information. (n.d.). 4-Acetyl-2-methylbenzonitrile. PubChem Compound Database.
- Echemi. (n.d.). 5-ACETYL-2-CHLORO-4-METHYL-BENZONITRILE.
- MIT OpenCourseWare. (n.d.).
- Google Patents. (2014, May 15). CN104892456A - Method for preparing benzonitrile compound.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8 | Benchchem [benchchem.com]
- 3. study.com [study.com]
- 4. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The interaction of aluminium chloride with water [rod.beavon.org.uk]
- 8. Aluminium Chloride Reaction with Water Notes [unacademy.com]
- 9. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 10. stobec.com [stobec.com]
- 11. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 2-Methyl benzonitrile, 97% 529-19-1 India [ottokemi.com]
- 14. 2-methylbenzonitrile [stenutz.eu]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. Flash Chromatography Basics | Sorbent Technologies, Inc. [sorbtech.com]
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- 20. 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 23. ICSC 0209 - ACETIC ANHYDRIDE [inchem.org]
- 24. ocw.mit.edu [ocw.mit.edu]
- 25. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 26. biotage.com [biotage.com]
Core Principles: The Role of the Solvent in Friedel-Crafts Acylation
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and optimizing the synthesis of 5-Acetyl-2-methylbenzonitrile, with a specific emphasis on the critical role of solvent selection. As Senior Application Scientists, we bridge theoretical chemistry with practical, in-the-field experience to address the nuanced challenges you face at the bench.
The synthesis of 5-Acetyl-2-methylbenzonitrile from 2-methylbenzonitrile and an acetylating agent (like acetyl chloride or acetic anhydride) is a classic Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is heavily catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The solvent is not merely an inert medium; it is an active participant that dictates the reaction's success by influencing:
-
Reagent and Catalyst Solubility: The Lewis acid catalyst and the starting materials must be adequately dissolved.
-
Stability of Intermediates: The solvent can stabilize or destabilize the crucial acylium ion electrophile and the subsequent Wheland intermediate.[3]
-
Solubility of the Product-Catalyst Complex: After the reaction, the ketone product forms a complex with the AlCl₃ catalyst. The solubility of this complex is a primary determinant of the reaction's progression and yield.[3]
-
Reaction Temperature: The solvent's boiling point determines the accessible temperature range for the reaction.
Frequently Asked Questions (FAQs)
Q1: I'm planning to synthesize 5-Acetyl-2-methylbenzonitrile. Which solvent is the best starting point?
A1: For a robust starting point, 1,2-dichloroethane (DCE) or dichloromethane (DCM) are excellent choices. They are relatively inert, have low boiling points for easy removal, and effectively dissolve the reactants. However, be aware that the AlCl₃-product complex may have limited solubility, which can sometimes stall the reaction. If you observe low yields, consider a more polar solvent like nitrobenzene.[4]
Q2: My reaction yield is very low, and I recovered most of my starting 2-methylbenzonitrile. What's the likely cause?
A2: This is a classic symptom of two potential issues:
-
Inactive Catalyst: The Lewis acid (AlCl₃) is extremely sensitive to moisture. Ensure you are using freshly opened, anhydrous AlCl₃ and that all your glassware is rigorously dried.
-
Precipitation of the Product-Catalyst Complex: In non-polar solvents like carbon disulfide (CS₂) or even DCM, the complex formed between the 5-Acetyl-2-methylbenzonitrile product and AlCl₃ can be insoluble and precipitate out of the solution.[3] This precipitation effectively removes the catalyst from the reaction, preventing further conversion of the starting material. The solution is often to switch to a solvent that can better solvate this complex, such as nitrobenzene.[3][5]
Q3: I'm observing the formation of multiple products. What are the common side reactions?
A3: While Friedel-Crafts acylation is generally more selective than alkylation, side products can still form.[2]
-
Regioisomers: The methyl group of 2-methylbenzonitrile is an ortho-, para-director. While the primary product is 5-acetyl (para to the methyl group), some level of 3-acetyl (ortho to the methyl group) may form. The steric bulk of the incoming acyl group and the catalyst complex generally favors para-substitution.[6]
-
Polysubstitution: This is rare in acylation because the newly introduced acetyl group is deactivating, making the product less reactive than the starting material.[2] If observed, it may indicate excessively harsh conditions.
Q4: Can I run the reaction without any solvent?
A4: Solvent-free Friedel-Crafts reactions have been developed, often using solid acid catalysts or under specific microwave conditions. For traditional AlCl₃-catalyzed reactions, a solvent is crucial for moderating the reaction, ensuring proper mixing, and managing the solubility of the various species involved.
Troubleshooting Guide: Solvent-Specific Issues
This guide addresses specific problems you might encounter, categorized by the type of solvent system employed.
Issue 1: Low Yield in Halogenated Solvents (DCM, 1,2-Dichloroethane)
-
Symptoms: The reaction starts but seems to stop before completion (monitored by TLC/GC). A solid precipitate may be observed. A significant amount of starting material is recovered upon workup.
-
Causality (The "Why"): The AlCl₃-ketone product complex is often poorly soluble in these non-polar solvents. As the product forms, it complexes with the catalyst and precipitates, effectively halting the reaction by removing the catalyst from the solution phase.[3] This leads to an incomplete reaction.
-
Troubleshooting Protocol:
-
Confirm Anhydrous Conditions: Re-verify that all reagents, solvents, and glassware are scrupulously dry. Moisture deactivates the AlCl₃ catalyst.
-
Increase Solvent Volume: In some cases, simply increasing the volume of the solvent can help keep the product-catalyst complex in solution long enough to drive the reaction to completion.
-
Switch to a More Polar Solvent: This is the most effective solution. Transfer the reaction methodology to a solvent like nitrobenzene. Nitrobenzene is polar enough to dissolve the product-catalyst complex, allowing the reaction to proceed to completion.[3][5]
-
Issue 2: Low Yield or Complex Mixture in Polar Solvents (Nitrobenzene)
-
Symptoms: The reaction yields the desired product, but the overall isolated yield is low, or the crude product contains significant impurities that are difficult to separate.
-
Causality (The "Why"):
-
Workup Difficulties: Nitrobenzene has a high boiling point (211 °C), making it difficult to remove under reduced pressure. This can complicate product isolation and purification, leading to apparent low yields.
-
Thermodynamic vs. Kinetic Control: Polar solvents like nitrobenzene can facilitate equilibrium between different isomeric products. While acylation is less prone to this than alkylation, at higher temperatures or with longer reaction times, a shift towards the most thermodynamically stable (but not necessarily desired) isomer could occur.[3]
-
-
Troubleshooting Protocol:
-
Optimize Workup: Instead of relying solely on evaporation, use steam distillation to remove the nitrobenzene solvent during workup. Alternatively, perform a thorough extraction with a lower-boiling organic solvent (e.g., ethyl acetate) to move the product into a phase that is easier to handle.
-
Control Reaction Temperature and Time: Do not use excessive heat or unnecessarily long reaction times. Monitor the reaction by TLC or GC and stop it once the starting material is consumed to minimize potential side reactions.
-
Data Presentation: Solvent Effects on a Model Friedel-Crafts Acylation
| Solvent | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Predominant Isomer |
| Methylene Chloride (CH₂Cl₂) | Acetyl Chloride | AlCl₃ | 0 to RT | ~85% | para |
| Carbon Disulfide (CS₂) | Acetyl Chloride | AlCl₃ | Reflux | High | para |
| Nitrobenzene (C₆H₅NO₂) | Benzoyl Chloride | AlCl₃ | 25 | High (91.7%) | para |
Table adapted from experimental data on the Friedel-Crafts acylation of toluene, demonstrating the viability of various solvents.[4]
Experimental Protocols & Visualized Workflow
Protocol: General Procedure for Friedel-Crafts Acylation of 2-Methylbenzonitrile
Materials:
-
2-methylbenzonitrile
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane or Nitrobenzene)
-
Hydrochloric Acid (conc. and dilute)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a nitrogen bubbler or a calcium chloride drying tube).
-
Catalyst Suspension: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous aluminum chloride (1.2 eq) and the chosen anhydrous solvent (see table above for guidance). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add a solution of 2-methylbenzonitrile (1.0 eq) and acetyl chloride (1.1 eq) in the same anhydrous solvent to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC, typically 1-4 hours).
-
Quenching: Cool the reaction mixture back to 0°C and very cautiously quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic process.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the solvent (2x).
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 5-Acetyl-2-methylbenzonitrile by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.[7]
Troubleshooting Workflow Diagram
The following diagram provides a logical pathway for diagnosing and resolving issues with reaction yield.
Caption: Troubleshooting workflow for low yield in the synthesis of 5-Acetyl-2-methylbenzonitrile.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Validation & Comparative
GC-MS method for the identification of 5-Acetyl-2-methylbenzonitrile
An In-Depth Guide to the Definitive Identification of 5-Acetyl-2-methylbenzonitrile: A GC-MS Method Comparison
Executive Summary
The precise identification and quantification of synthetic intermediates like 5-Acetyl-2-methylbenzonitrile are paramount in research and drug development for ensuring final product purity, safety, and efficacy. This guide provides a comprehensive analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard method for this purpose. We present a detailed, field-proven GC-MS protocol, designed as a self-validating system in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, this guide offers an objective comparison with alternative analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). By examining the principles, experimental data, and performance metrics of each method, this document equips researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
Introduction: The Analytical Significance of 5-Acetyl-2-methylbenzonitrile
5-Acetyl-2-methylbenzonitrile (C₁₀H₉NO, MW: 159.18 g/mol ) is a substituted benzonitrile derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a nitrile (-C≡N), a ketone (acetyl group), and an aromatic ring, makes it a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. The purity of such intermediates is non-negotiable; unidentified impurities can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into the final product. Therefore, a robust, specific, and sensitive analytical method is crucial for its definitive identification and quality control.
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier analytical technique for the identification of volatile and semi-volatile organic compounds.[2] Its power lies in the combination of two potent technologies: the exceptional separation capability of Gas Chromatography and the definitive identification power of Mass Spectrometry.[3] This synergy allows for the separation of 5-Acetyl-2-methylbenzonitrile from a complex sample matrix, followed by its unambiguous identification based on its unique mass-to-charge ratio and fragmentation pattern.
Principle of Operation: A Two-Stage Analytical Powerhouse
The process begins with the injection of the sample into the GC system. The sample is vaporized and carried by an inert gas through a long, thin column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. Compounds with lower boiling points and less interaction with the column elute faster. As each separated compound exits the column, it enters the mass spectrometer's ion source, where it is fragmented into charged ions. These fragments are then sorted by their mass-to-charge ratio (m/z), creating a unique mass spectrum—a chemical fingerprint—for that specific compound.
Caption: Workflow of a typical GC-MS analysis.
A Self-Validating GC-MS Protocol for 5-Acetyl-2-methylbenzonitrile
The following protocol is designed for robustness and reliability, incorporating principles from established GC-MS method development and validation guidelines.[4][5]
2.2.1. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Acetyl-2-methylbenzonitrile reference standard and dissolve in a 10 mL volumetric flask with HPLC-grade ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in ethyl acetate.
-
Sample Preparation: Dissolve a known quantity of the sample containing 5-Acetyl-2-methylbenzonitrile in ethyl acetate to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.2.2. Instrumental Parameters
The causality behind these parameter choices is to ensure optimal volatilization, separation, and detection of this specific aromatic ketone/nitrile.
| Parameter | Condition | Rationale/Justification |
| GC System | Agilent 7890A or equivalent | Standard, reliable platform for routine analysis. |
| Mass Spectrometer | Agilent 5975C or equivalent | Provides excellent sensitivity and spectral clarity. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar column is ideal for separating a wide range of aromatic compounds and is robust for routine use.[6] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the amount of analyte transferred to the column, crucial for trace analysis. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The initial temperature allows for good peak focusing. The ramp rate is optimized to separate the analyte from potential impurities. The final hold ensures elution of any less volatile components. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150 °C | Standard temperature for stable quadrupole performance. |
| Ionization Energy | 70 eV (Electron Impact) | Standard EI energy that produces reproducible fragmentation patterns, allowing for library matching. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[7] |
| Monitored Ions (SIM) | m/z 159 (Molecular Ion), 144 (M-15, loss of -CH₃), 116 (M-43, loss of -COCH₃) | Selecting the molecular ion and key fragment ions provides high specificity and sensitivity for quantification.[8] |
2.2.3. Method Validation
To ensure the method is trustworthy, it must be validated according to ICH Q2(R1) guidelines.[9]
Caption: The logical flow of GC-MS method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline separation of the analyte peak from other matrix components and confirming its identity via its mass spectrum.
-
Linearity: Confirmed by a correlation coefficient (R²) of >0.99 for the calibration curve across the specified concentration range.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For GC-MS, LOD is often determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[4]
-
Accuracy: Assessed via recovery studies on spiked samples, with acceptance criteria typically between 98-102%.[2]
-
Precision: The closeness of agreement between a series of measurements. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of <2% being desirable.[2]
Comparative Analysis: Alternative Identification Methods
While GC-MS is the gold standard, other techniques can provide valuable, albeit different, information.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique for non-volatile or thermally sensitive compounds.[3]
-
Principle: Separation occurs in a liquid phase based on the analyte's interaction with a packed column (e.g., C18) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte.
-
Applicability: Well-suited for purity analysis and quantification, especially when dealing with samples that are not suitable for GC.[11]
-
Limitations: UV detection is not as specific as mass spectrometry. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification or misidentification. It provides no structural information beyond retention time comparison with a standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a powerful tool for a wide range of compounds.[12][13]
-
Principle: Similar to HPLC for separation, but the eluent is directed to a mass spectrometer for detection.
-
Applicability: Ideal for non-volatile, polar, or thermally labile compounds that are not amenable to GC. It is a cornerstone of modern pharmaceutical analysis for impurity profiling and metabolic studies.[14]
-
Limitations: For a volatile compound like 5-Acetyl-2-methylbenzonitrile, GC-MS is often simpler, more robust, and provides cleaner mass spectra due to the nature of electron impact ionization.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid or gas.
-
Principle: The analysis measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present.
-
Applicability: Excellent for confirming the presence of key functional groups. For 5-Acetyl-2-methylbenzonitrile, one would expect characteristic peaks for the nitrile C≡N stretch (around 2220-2240 cm⁻¹ for aromatic nitriles) and the ketone C=O stretch.[15]
-
Limitations: FTIR is not a separative technique. It provides information about the functional groups present in the entire sample but cannot easily distinguish between different molecules containing the same groups in a mixture. It is primarily a qualitative tool and is not suitable for trace analysis.
Performance Head-to-Head: A Comparative Summary
This table summarizes the expected performance of each technique for the analysis of 5-Acetyl-2-methylbenzonitrile.
| Parameter | GC-MS | HPLC-UV | LC-MS | FTIR |
| Specificity | Very High (based on retention time and unique mass fragmentation pattern) | Low to Medium (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Low (based on functional groups only) |
| Sensitivity (Typical LOQ) | Low ppb (µg/L) to ppt (ng/L) [8] | High ppb to low ppm (mg/L) [16] | Low ppb (µg/L) | Percent (%) level |
| Quantitative Capability | Excellent (wide linear range) | Good (prone to interference) | Excellent | Poor (non-linear responses) |
| Structural Information | High (fragmentation pattern) | None | High (fragmentation pattern) | Medium (functional groups) |
| Sample Throughput | Medium (~15-30 min/sample) | Medium to High (~5-20 min/sample) | Medium (~5-20 min/sample) | Very High (<2 min/sample) |
| Suitability for Analyte | Excellent (analyte is volatile) | Good | Good | Limited (for pure substance ID) |
Conclusion: Selecting the Right Tool for the Job
For the unambiguous identification and robust quantification of 5-Acetyl-2-methylbenzonitrile, Gas Chromatography-Mass Spectrometry stands out as the superior method . Its combination of high-resolution separation and specific mass-based detection provides an unparalleled level of confidence in the analytical results.[2] While techniques like HPLC-UV and LC-MS are powerful in their own right, particularly for non-volatile compounds, GC-MS offers a more direct, robust, and often more sensitive approach for this specific analyte. FTIR serves as a useful, rapid qualitative check for functional groups but lacks the specificity and sensitivity required for detailed impurity profiling or trace analysis. A well-developed and validated GC-MS method, as outlined in this guide, provides the trustworthy and authoritative data essential for advancing research and ensuring quality in the pharmaceutical and chemical industries.
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). MDPI. Available at: [Link]
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Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025). PMC. Available at: [Link]
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Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. (2000). ResearchGate. Available at: [Link]
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5-Acetyl-2-methylbenzonitrile. PubChem. Available at: [Link]
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Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. (2022). PubMed. Available at: [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022). LCGC International. Available at: [Link]
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Advancements in LC-MS Technology: Transforming Pharmaceutical Analysis. (2023). SynThink. Available at: [Link]
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Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021). Chromatography Online. Available at: [Link]
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Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). MDPI. Available at: [Link]
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Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). PubMed. Available at: [Link]
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High-Throughput LC/MS Purification of Pharmaceutical Impurities. (n.d.). Agilent. Available at: [Link]
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Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. Available at: [Link]
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Detection Limits By GC/MS/MS in SIM And MRM. (2025). Zhejiang ALWSCI Technologies Co.,Ltd. Available at: [Link]
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A GC-MS Database of Nitrogen-Rich Volatile Compounds. (2021). PMC. Available at: [Link]
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Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. Available at: [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. Available at: [Link]
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IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021). RSC Publishing. Available at: [Link]
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Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. (2020). Restek. Available at: [Link]
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Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012). New Food Magazine. Available at: [Link]
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GC & GC/MS Method Development Quick Reference Guide. (n.d.). ChromSolutions. Available at: [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]
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New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods. (2001). Agilent. Available at: [Link]
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GCMS limit of detection. (2012). Chromatography Forum. Available at: [Link]
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HPLC-UV METHOD APPROACH FOR THE ANALYSIS AND IMPURITY PROFILING OF CAPTOPRIL. (2019). Farmacia. Available at: [Link]
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Signal, Noise, and Detection Limits in Mass Spectrometry. (2023). Agilent. Available at: [Link]
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Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). PeerJ. Available at: [Link]
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Comparative Synthesis Efficiency of Acetyl-2-methylbenzonitrile Isomers: A Process Chemistry Guide
For researchers and drug development professionals, selecting the correct synthetic route for substituted benzonitriles is a critical " go/no-go " decision in process scaling. This guide provides an objective, data-driven comparison of the synthesis efficiency of two highly valuable isomers: 5-Acetyl-2-methylbenzonitrile and 4-Acetyl-2-methylbenzonitrile .
While these molecules differ only by the transposition of a single acetyl group, their industrial applications and synthetic accessibilities diverge entirely. The 5-acetyl isomer is a cornerstone intermediate in the synthesis of agricultural fungicides (), whereas the 4-acetyl isomer is an indispensable bifunctional building block for Fluralaner, a blockbuster isoxazoline-class ectoparasiticide ().
Mechanistic Causality: The Electronic Landscape of Regioselectivity
To understand the synthesis efficiency of these isomers, we must analyze the electronic directing effects of the starting material, 2-methylbenzonitrile, during Electrophilic Aromatic Substitution (EAS).
In 2-methylbenzonitrile, the ring is influenced by two competing functional groups:
-
The Methyl Group (-CH₃): Weakly activating, directing electrophiles to the ortho and para positions.
-
The Nitrile Group (-CN): Strongly deactivating, directing electrophiles to the meta position.
When evaluating the ring positions for Friedel-Crafts acylation, Position 5 is para to the methyl group and meta to the nitrile group. This creates a powerful synergistic directing effect , making C5 the most nucleophilic site. Conversely, Position 4 is meta to the methyl group and para to the nitrile group—leaving it electronically starved and highly disfavored for electrophilic attack ().
Consequently, direct Friedel-Crafts acylation is highly efficient for the 5-acetyl isomer but virtually useless for the 4-acetyl isomer, necessitating entirely different synthetic strategies.
Synergistic directing effects in Friedel-Crafts acylation of 2-methylbenzonitrile.
Quantitative Efficiency Comparison
Because the 4-position is electronically blocked from direct acylation, process chemists must synthesize 4-acetyl-2-methylbenzonitrile via a transition-metal-catalyzed cross-coupling route using a pre-functionalized halogenated precursor (). The table below summarizes the quantitative and operational differences between the two synthetic workflows.
| Process Metric | 5-Acetyl-2-methylbenzonitrile | 4-Acetyl-2-methylbenzonitrile |
| Primary Route | Friedel-Crafts Acylation | Palladium-Catalyzed Cyanation |
| Starting Material | 2-Methylbenzonitrile | 4-Bromo-3-methylacetophenone |
| Reagents / Catalyst | Acetyl Chloride, AlCl₃ | Zn(CN)₂, Pd(PPh₃)₄ |
| Regioselectivity | >95% (Synergistic EAS Directing) | 100% (Pre-determined by Halide) |
| Typical Yield | 80% – 85% | 70% – 75% |
| Catalyst Cost | Low (Bulk AlCl₃) | High (Precious Metal Pd) |
| Environmental Factor | Low-Moderate | High (Metal Waste, Cyanide Toxicity) |
| Primary Application | Fungicide Intermediates | Fluralaner (Ectoparasiticide) |
Synthetic Workflows & Experimental Protocols
Route A: Synthesis of 5-Acetyl-2-methylbenzonitrile (Friedel-Crafts Acylation)
This route leverages the synergistic directing effects of the starting material to achieve high atom economy and low production costs.
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.
-
Reagent Loading: Dissolve 2-methylbenzonitrile (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool the mixture to 0 °C using an ice bath.
-
Catalyst Activation: Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) in portions. The mixture will darken as the Lewis acid-base complex forms.
-
Electrophile Generation: Add acetyl chloride (1.2 eq) dropwise via an addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent unwanted polymerization.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and heat to 40 °C for 4 hours. Monitor consumption of the starting material via TLC (Hexanes:EtOAc 3:1).
-
Quenching (Self-Validation): Carefully pour the reaction mixture over crushed ice containing 1M HCl. The acidic environment is required to break the strong aluminum-ketone coordination complex, releasing the free product.
-
Workup & Purification: Extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from ethanol to yield pure 5-acetyl-2-methylbenzonitrile.
Route B: Synthesis of 4-Acetyl-2-methylbenzonitrile (Pd-Catalyzed Cyanation)
To bypass the unfavorable electronic landscape of the 4-position, this route utilizes a pre-installed acetyl group and converts a bromide to a nitrile via transmetalation.
Palladium-catalyzed cyanation workflow for synthesizing 4-acetyl-2-methylbenzonitrile.
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromo-3-methylacetophenone (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF). Seal the flask and transfer it to a fume hood.
-
Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours under vigorous stirring. Monitor the conversion via GC-MS.
-
Quenching (Critical Safety Step): Cool to room temperature. Quench any unreacted, highly toxic cyanide by adding a saturated aqueous solution of sodium hypochlorite (bleach) and stirring for 1 hour to oxidize cyanide to benign cyanate.
-
Workup: Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and zinc salts. Extract the filtrate with water (to remove DMF) and brine.
-
Purification: Dry the organic layer, concentrate, and purify via silica gel flash chromatography to isolate the target 4-acetyl-2-methylbenzonitrile.
Analytical Self-Validation: Differentiating the Isomers
For process chemists, confirming the regiochemistry of the synthesized isomer is paramount. Nuclear Magnetic Resonance (¹H NMR) provides a robust, self-validating analytical method based on aromatic proton splitting patterns:
-
5-Acetyl-2-methylbenzonitrile: The protons at C3 and C4 are adjacent and will show strong ortho coupling (doublets, J ~ 8 Hz). The proton at C6 is isolated between the nitrile and acetyl groups, appearing as a distinct singlet (or fine doublet, J ~ 1-2 Hz due to meta coupling).
-
4-Acetyl-2-methylbenzonitrile: The protons at C5 and C6 are adjacent and show ortho coupling. The proton at C3 is isolated between the methyl and acetyl groups, appearing as a distinct singlet shifted further upfield due to the shielding effect of the adjacent methyl group.
References
-
PubChem. "5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865". National Center for Biotechnology Information.[Link]
- World Intellectual Property Organization. "WO2015157005A1 - Substituted tolyl fungicide mixtures".
- China National Intellectual Property Administration. "CN116375660A - A kind of preparation method of isoxazoline pet insecticide Freilaner intermediate".
Comparative Spectral Validation Guide: 5-Acetyl-2-methylbenzonitrile vs. Its Regioisomer
Executive Summary
In the synthesis of advanced agrochemicals (such as substituted tolyl fungicides) and pharmaceutical active ingredients, 5-Acetyl-2-methylbenzonitrile serves as a critical bifunctional building block. However, commercial sourcing or crude laboratory synthesis (e.g., via Friedel-Crafts acylation or cyanation of halogenated precursors) frequently risks contamination with its regioisomer, 4-Acetyl-2-methylbenzonitrile .
For researchers and drug development professionals, validating the correct isomeric topology is a mandatory " go/no-go " checkpoint. This guide provides an objective, self-validating analytical framework to definitively differentiate these isomers using high-resolution nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Physicochemical & Structural Comparison
Before executing spectral validation, it is crucial to understand the structural nuances that dictate the analytical behavior of these two compounds. Both share the exact same molecular weight and functional groups, rendering standard low-resolution techniques (like FT-IR or simple HPLC-UV) insufficient for definitive structural elucidation.
Table 1: Structural and Physicochemical Properties
| Parameter | 5-Acetyl-2-methylbenzonitrile (Target) | 4-Acetyl-2-methylbenzonitrile (Alternative) |
| Role | Target API Intermediate | Common Regioisomer / Byproduct |
| CAS Number | 40180-77-6 | 1138444-80-0 |
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol | 159.18 g/mol |
| SMILES | CC1=C(C=C(C=C1)C(=O)C)C#N | N#CC1=CC=C(C(C)=O)C=C1C |
| Directing Group Topology | Acetyl is para to Methyl | Acetyl is meta to Methyl |
The Causality of Aromatic Deshielding (1D ¹H NMR)
The most rapid method for differentiating these isomers is 1D ¹H NMR. The structural differences create distinct electronic microenvironments for the aromatic protons, driven by the push-pull dynamics of the electron-donating methyl group (-CH₃) and the electron-withdrawing nitrile (-CN) and acetyl (-COCH₃) groups.
Mechanistic Causality:
-
5-Acetyl Isomer: The H6 proton is flanked directly by the nitrile group at C1 and the acetyl group at C5. The combined anisotropic and inductive electron-withdrawing effects of these two groups severely strip electron density from H6, pushing its chemical shift significantly downfield to δ 8.18 ppm .
-
4-Acetyl Isomer: The isolated proton is H3 , which sits between the electron-donating methyl group at C2 and the electron-withdrawing acetyl group at C4. The electron donation from the methyl group shields the proton, resulting in a singlet at a much lower chemical shift of δ 7.75 ppm .
Table 2: ¹H NMR Shift Comparison (400/500 MHz, CDCl₃)
| Proton Assignment | 5-Acetyl Isomer (Target) | 4-Acetyl Isomer | Causality / Environment |
| Isolated Aromatic (Singlet) | δ 8.18 (H6) | δ 7.75 (H3) | H6 is highly deshielded by adjacent -CN and -Ac. H3 is shielded by adjacent -CH₃. |
| Aromatic (Doublet) | δ 7.44 (H3) | δ 7.80 (H6), δ 7.65 (H5) | Standard ortho-coupling (J ≈ 8.0 Hz). |
| Aromatic (Multiplet/dd) | δ 8.06 (H4) | N/A | Meta and ortho splitting dynamics. |
| Acetyl Methyl (-COCH₃) | δ 2.62 (s, 3H) | δ 2.60 (s, 3H) | Highly conserved chemical environment. |
| Aryl Methyl (Ar-CH₃) | δ 2.61 (s, 3H) | δ 2.55 (s, 3H) | Slightly more shielded in the 4-acetyl isomer. |
Experimental Workflow & Self-Validating Systems
To ensure absolute trustworthiness in your analytical data, the validation process must be a self-validating system. Relying solely on 1D NMR can be dangerous if the sample contains overlapping impurity peaks. The workflow below integrates LC-MS for purity/mass confirmation and 2D HMBC (Heteronuclear Multiple Bond Correlation) for definitive carbon skeleton mapping.
Fig 1. Spectral validation workflow for differentiating acetyl-methylbenzonitrile regioisomers.
Step-by-Step Methodologies
Protocol A: LC-MS Purity & Mass Confirmation
Causality Check: Before running NMR, you must confirm the presence of the [M+H]+ 160 m/z ion to rule out unreacted starting materials (e.g., 3-bromo-4-methylacetophenone, m/z 213/215), which could convolute the aromatic region of the NMR spectra .
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid to promote ionization).
-
Detection: Operate the mass spectrometer in ESI+ (Electrospray Ionization) mode.
-
Validation: Ensure a single dominant UV peak (254 nm) corresponds to the extracted ion chromatogram (EIC) for m/z 160.1.
Protocol B: High-Resolution NMR Acquisition
Causality Check: CDCl₃ is selected as the solvent because the target compound lacks exchangeable protons (-OH or -NH), allowing for excellent lock stability without the risk of solvent-exchange signal suppression.
-
Sample Preparation: Dissolve 15–20 mg of the validated sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal reference standard.
-
1D ¹H NMR: Acquire at 400 MHz or 500 MHz. Use a relaxation delay (d1) of 2.0 seconds and 16 scans to ensure adequate signal-to-noise ratio for the methyl singlets.
-
2D HMBC Acquisition: Acquire using a standard pulse sequence optimized for long-range J-coupling (typically 8 Hz). This step is the ultimate self-validating proof of structure.
The Ultimate Self-Validating Logic: 2D HMBC
If 1D NMR is ambiguous due to impurities, 2D HMBC definitively maps the carbon skeleton by revealing 2-bond and 3-bond Carbon-Proton couplings.
By focusing on the isolated aromatic proton (the singlet), we can trace its relationship to the Aryl-Methyl carbon:
-
In the 4-Acetyl Isomer: The H3 proton is exactly 3 bonds away from the Aryl-CH₃ carbon (H3 - C3 - C2 - CH₃). Therefore, HMBC will show a distinct cross-peak between the H3 proton and the Aryl-CH₃ carbon.
-
In the 5-Acetyl Isomer: The H6 proton is 4 to 6 bonds away from the Aryl-CH₃ carbon. Because HMBC is optimized for 2/3-bond couplings, no cross-peak will be observed between the H6 proton and the Aryl-CH₃ carbon.
Fig 2. 2D HMBC self-validating logic for definitive regioisomer assignment.
Conclusion
Validating the spectral data of 5-Acetyl-2-methylbenzonitrile requires moving beyond simple mass confirmation. By understanding the electronic causality behind the extreme deshielding of the H6 proton (δ 8.18 ppm) and employing a self-validating 2D HMBC workflow, researchers can definitively distinguish the target API intermediate from its 4-acetyl regioisomer, ensuring downstream synthetic integrity.
References
- Substituted Tolyl Fungicide Mixtures (WO2015157005A1). Google Patents. Verified experimental 1H NMR data for 5-Acetyl-2-methylbenzonitrile.
-
5-Acetyl-2-methylbenzonitrile (CID 18388865) . National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]
comparative analysis of catalysts for benzonitrile synthesis
Comparative Analysis of Catalysts for Benzonitrile Synthesis: A Technical Guide for Process Optimization
Executive Summary
The synthesis of benzonitrile and its derivatives is a critical transformation in the production of pharmaceuticals, agrochemicals, and high-performance polymers. Historically, this required toxic cyanide reagents (e.g., Sandmeyer reactions). Modern green chemistry has shifted the paradigm toward the ammoxidation of toluene and the oxidative coupling of benzyl alcohol with ammonia.
As a Senior Application Scientist, I have evaluated numerous catalytic systems to determine their viability for scale-up. The core challenge in benzonitrile synthesis is selectivity control —specifically, preventing the over-oxidation of ammonia, avoiding the hydration of nitriles to amides, and minimizing the generation of invaluable COx species. This guide provides an objective, data-driven comparison of state-of-the-art catalysts, detailing the mechanistic causality behind their performance and providing self-validating protocols for laboratory implementation.
Mechanistic Pathways & Catalyst Design Causality
The conversion of benzylic substrates to benzonitrile generally follows one of two primary mechanistic pathways, heavily dictated by the chosen catalyst architecture:
-
Stepwise Dehydrogenation-Imination-Dehydrogenation: Common in transition metal and electrocatalytic systems. The catalyst first oxidizes benzyl alcohol to benzaldehyde, which condenses with ammonia to form an imine intermediate. A subsequent dehydrogenation yields the nitrile.
-
Direct Tri-Molecular Ammoxidation: Utilized by advanced single-site zeolite catalysts. Toluene, O₂, and NH₃ co-adsorb onto a single active site, undergoing a concerted reaction that bypasses stable intermediates.
Mechanistic pathways of benzonitrile synthesis via stepwise dehydrogenation vs direct ammoxidation.
Comparative Performance Analysis
To facilitate objective decision-making, the quantitative performance of leading catalyst systems is summarized below. Data is normalized to highlight conversion efficiency and product selectivity under optimal conditions.
| Catalyst System | Substrate | Reaction Modality | Operating Conditions | Conversion (%) | Selectivity (%) | Key Mechanistic Advantage |
| Pt/C (Promoted) | Benzyl Alcohol | Aerobic Oxidative Coupling | 90 °C, Aqueous NH₃, 7 h | >90.0 | High | Broad substrate scope; Bi/K₂CO₃ promoters enhance heterocycle tolerance. |
| RuO₂ | Benzylamine | Oxidative Dehydrogenation | Continuous Flow, 120 °C | 100.0 | 82.0 | Flow regime minimizes residence time, preventing imine hydrolysis. |
| Cs⁺/Y Zeolite | Toluene | Gas-Phase Ammoxidation | 350 °C (623 K), O₂ + NH₃ | 94.6 | 98.0 | Single-site confinement completely suppresses parasitic NH₃ over-oxidation. |
| Ni-Foam | Benzyl Alcohol | Electrosynthesis | Room Temp, 1.425 V vs RHE | High | 62.9 (FE) | Ambient conditions; avoids complex tandem metal oxide structures. |
| α-Mn₂O₃ | Benzyl Alcohol | Liquid-Phase Ammoxidation | Reflux | High | >95.0 | Crystal phase is inert to water decomposition, preventing hydration to amide. |
Deep Dive: State-of-the-Art Catalyst Systems
A. Noble Metal Heterogeneous Catalysts (Pt/C & RuO₂)
Heterogeneous platinum catalysts have long been utilized for aerobic alcohol oxidation. However, early iterations suffered from severe ammonia poisoning. Recent advancements demonstrate that carbon-supported Pt nanoparticles can mediate the one-pot aerobic oxidation of alcohols to nitriles 1. Causality: The carbon support mitigates strong basic poisoning compared to metal-oxide supports. Furthermore, continuous flow systems utilizing RuO₂ catalysts have proven that removing the product from the active site rapidly prevents the localized accumulation of water, thereby suppressing the hydrolysis of the intermediate N-benzylidenebenzylamine back into benzaldehyde 2.
B. Zeolite-Confined Single-Site Catalysts (Cs⁺/Y Zeolite)
Traditional vanadium-based ammoxidation catalysts suffer from over-oxidation, generating CO₂ and N₂. The development of Cs⁺ single sites confined in Y zeolite pores represents a paradigm shift 3. Causality: The large ionic radius of Cs⁺ (0.334 nm) within the constrained zeolite pore forces the tri-molecular co-adsorption of toluene, O₂, and NH₃. Because the single Cs⁺ site lacks the extended redox lattice of bulk metal oxides, it cannot activate O₂ and NH₃ independently. This physical constraint elegantly switches off the parasitic ammonia oxidation pathway, achieving a 92.7% yield with near-zero NH₃ loss.
C. Electrocatalytic Transition Metals (Ni-Foam)
Electrosynthesis offers a route to benzonitrile under ambient conditions. While early designs relied on complex NiCo nitride/oxide tandem structures, recent breakthroughs show that simple monometallic Ni-foam is highly effective . Causality: The high surface area of the 3D Ni-foam facilitates rapid mass transport of the in-situ generated imine back to the electrode surface for the final dehydrogenation step, bypassing the need for a secondary nitride phase.
D. Phase-Controlled Manganese Oxides
In liquid-phase ammoxidation, the hydration of benzonitrile to benzamide is a notorious side reaction. Research has demonstrated that product selectivity can be entirely dictated by the crystalline phase of the catalyst 4. Causality: MnO₂-based catalysts (α, β, γ, δ phases) actively decompose water, accelerating nitrile hydration to amides. Conversely, α-Mn₂O₃ is mechanistically inert to water decomposition, effectively "switching off" the hydration pathway and isolating the nitrile.
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in verification mechanism to prevent false-positive selectivity readings.
Protocol 1: Gas-Phase Toluene Ammoxidation over Cs⁺/Y Zeolite
Objective: Achieve >94% conversion of toluene to benzonitrile without NH₃ over-oxidation.
-
Catalyst Preparation: Ion-exchange Na-Y zeolite with aqueous CsNO₃ to achieve a 2.0 wt% Cs loading. Calcination must be performed at 773 K for 4 hours to ensure complete removal of nitrates.
-
Reactor Loading: Pack 0.4 g of the Cs⁺/Y catalyst into a quartz tubular fixed-bed reactor. Causality: A mass of 0.4 g ensures sufficient residence time for the tri-molecular concerted reaction to reach saturation without causing pressure drop channeling.
-
Reaction Conditions: Feed a gas mixture of Toluene/NH₃/O₂/He (molar ratio 1:2:4:93) at a total flow rate of 30 mL/min. Maintain the catalyst bed strictly at 623 K.
-
Self-Validation (Mass Balance Check): Analyze the effluent via online Gas Chromatography (GC) equipped with both FID (for organics) and TCD (for permanent gases).
-
Validation Metric: Calculate the carbon mass balance by comparing the molar sum of unreacted toluene and all quantified products (benzonitrile, CO₂) against the initial toluene feed. A mass balance < 98% indicates undetected coking on the zeolite, invalidating the 98% selectivity claim.
-
Protocol 2: Direct Electrosynthesis of Benzonitrile using Ni-Foam
Objective: Electrochemical coupling of benzyl alcohol and ammonia at ambient conditions.
Self-validating workflow for the direct electrosynthesis of benzonitrile using Ni-foam.
-
Electrolyte Preparation: Prepare an aqueous solution containing 1.0 M NH₃ and 20 mM benzyl alcohol. Adjust pH to 13 using KOH to ensure the stability of the Ni-foam and favor the thermodynamics of alcohol dehydrogenation.
-
Cell Assembly: Utilize an undivided electrochemical cell. Use commercial Ni-foam as the working electrode (anode) and a Pt plate as the counter electrode (cathode).
-
Electrolysis: Apply a constant potential of 1.425 V vs. RHE. Causality: This specific potential is precisely calibrated to drive the anodic dehydrogenation of the alcohol while remaining below the threshold for competitive Oxygen Evolution Reactions (OER), which would otherwise consume current and lower efficiency.
-
Extraction & Analysis: Post-electrolysis, extract the organic phase using ethyl acetate. Quantify using GC-MS with mesitylene as an internal standard.
-
Self-Validation (Faradaic Closure):
-
Validation Metric: Calculate the Faradaic Efficiency (FE) for benzonitrile production. The sum of the FE for benzonitrile, intermediate aldehydes, and cathodic hydrogen evolution must equal 100% ± 5%. A significant shortfall indicates parasitic side reactions, such as anodic dissolution of the Ni-foam.
-
Conclusion
The selection of a catalyst for benzonitrile synthesis must be dictated by the process constraints. For gas-phase industrial scale-up, Cs⁺/Y zeolites offer unmatched atom economy by eliminating ammonia waste. For modular, ambient-temperature synthesis, Ni-foam electrocatalysis provides a highly scalable alternative. Finally, if operating in liquid-phase ammoxidation, utilizing α-Mn₂O₃ is mandatory to prevent the thermodynamic sink of nitrile hydration.
References
-
Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia Source: ACS Omega URL:[Link]
-
Ruthenium Dioxide Catalysts for the Selective Oxidation of Benzylamine to Benzonitrile: Investigating the Effect of Ruthenium Loading on Physical and Catalytic Properties Source: ResearchGate (Topics in Catalysis) URL:[Link]
-
Unprecedented Catalysis of Cs⁺ Single Sites Confined in Y Zeolite Pores for Selective Csp³–H Bond Ammoxidation Source: ACS Publications (JACS Au) URL:[Link]
-
Electrosynthesis of nitriles from primary alcohols and ammonia on Ni catalysts Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Product selectivity controlled by manganese oxide crystals in catalytic ammoxidation Source: Chinese Journal of Catalysis (via EurekAlert) URL:[Link]
Sources
analytical methods for distinguishing between benzonitrile isomers
The differentiation of positional isomers in substituted benzonitriles (e.g., ortho-, meta-, and para- isomers of fluorobenzonitrile or tolunitrile) represents a classic analytical bottleneck in synthetic chemistry and drug development. Because positional isomers share identical molecular weights and functional groups, relying on a single analytical modality often leads to ambiguous characterizations.
As an Application Scientist, I approach isomer differentiation not as a simple measurement, but as a multi-dimensional puzzle. To solve it, we must engineer a multimodal analytical workflow that leverages orthogonal physical properties: mass-to-charge ratios, vibrational energy states, and nuclear spin-spin coupling.
Here is a comprehensive, causality-driven guide to distinguishing benzonitrile isomers, comparing the efficacy of GC-MS, GC-FTIR, and NMR spectroscopy.
The Analytical Challenge: Why MS Alone is Insufficient
In standard Gas Chromatography-Mass Spectrometry (GC-MS), molecules are subjected to Electron Ionization (EI) at 70 eV. This ionization energy vastly exceeds the bond dissociation energies of the benzonitrile isomers. Consequently, the molecular ion (M⁺) undergoes rapid, aggressive fragmentation that is dictated by the most stable carbocation intermediates, rather than the original spatial orientation of the substituents.
For example, when analyzing isomers of complex benzonitrile derivatives, MS will confirm the exact molecular framework (e.g., M⁺ = 197 for fluorophenylbenzonitrile), but the resulting fragmentation spectra for the ortho, meta, and para forms will be nearly indistinguishable . To definitively assign the positional isomer, we must introduce orthogonal detectors that probe the molecule's intact structural geometry.
Comparative Analysis of Analytical Techniques
To overcome the limitations of MS, we integrate Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR).
-
GC-FTIR: Hyphenated GC-FTIR systems exploit the unique rotational and vibrational energy states of molecules. The out-of-plane (OOP) C-H bending vibrations in the IR fingerprint region (900–650 cm⁻¹) are highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring, providing a distinct "fingerprint" where MS fails . Furthermore, advanced computational methods, such as the calculation of Franck-Condon factors, can accurately predict these vibrational progressions for deprotonated benzonitrile isomers .
-
NMR Spectroscopy: The gold standard for solution-state structural elucidation. ¹H NMR easily differentiates isomers based on J-coupling constants (the magnetic interaction between adjacent protons), which directly map the atom-to-atom connectivity.
Quantitative Performance Comparison
| Analytical Technique | Sensitivity | Isomer Resolution Capability | Throughput | Destructive Nature | Primary Data Output |
| GC-MS (EI, 70eV) | High (pg) | Poor (Identical fragments) | High | Destructive | Mass-to-charge (m/z) |
| GC-FTIR | Moderate (ng) | Excellent (Distinct IR bands) | High | Non-Destructive | Wavenumber (cm⁻¹) |
| ¹H / ¹³C NMR | Low (µg - mg) | Gold Standard (J-coupling) | Moderate | Non-Destructive | Chemical Shift (ppm) |
Analytical Workflow Visualization
Figure 1: Multimodal analytical workflow for the unambiguous characterization of benzonitrile isomers.
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity, every analytical run must act as a self-validating system. Below are the optimized protocols for characterizing benzonitrile isomers.
Protocol 1: Orthogonal GC-FTIR/MS Workflow
This setup splits the GC effluent between an MS and an FTIR detector, providing simultaneous mass and vibrational data.
-
Sample Preparation: Dissolve the benzonitrile isomer mixture to a concentration of 1 mg/mL in a volatile, IR-transparent solvent (e.g., dichloromethane).
-
System Suitability Validation (Self-Validating Step): Prior to the unknown sample, inject a certified reference mixture containing known o-, m-, and p- benzonitrile isomers alongside a deuterated internal standard. Causality: The consistent elution time and exact spectral match of this internal standard confirm that the split-flow light-pipe interface is functioning without dead-volume peak broadening or detector drift.
-
Chromatographic Separation: Inject 1 µL into a GC equipped with a capillary column (e.g., DB-5ms). Set the injector to 250 °C. Run a temperature gradient from 100 °C to 280 °C at 15 °C/min to ensure sharp band elution.
-
Split-Flow Detection: Route the effluent via a heated transfer line (280 °C to prevent condensation) to the FTIR flow cell and the MS source.
-
Data Interpretation:
-
MS Data: Confirms the molecular weight.
-
FTIR Data: Analyze the C-H out-of-plane bending region. The ortho isomer will show a strong band near 750 cm⁻¹ (4 adjacent H's). The meta isomer will show bands near 780 cm⁻¹ and 690 cm⁻¹ (3 adjacent H's + 1 isolated H). The para isomer will show a single strong band near 820 cm⁻¹ (2 adjacent H's).
-
Protocol 2: High-Resolution ¹H NMR Structural Elucidation
NMR is utilized on isolated fractions to map the exact atomic connectivity.
-
Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standardization (Self-Validating Step): Ensure the solvent contains Tetramethylsilane (TMS) at 0.00 ppm. Causality: The presence of a sharp, perfectly symmetric TMS singlet validates the magnetic field homogeneity (shimming). If the TMS peak is sharp, any peak broadening observed in the benzonitrile analyte is definitively due to true chemical phenomena (e.g., unresolved coupling) rather than instrumental artifacts.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse sequence to ensure accurate integration.
-
Data Interpretation (Causality of Spin-Spin Coupling):
-
Para Isomer: Due to the internal plane of symmetry, the aromatic protons form an AA'BB' system. This manifests as two distinct, highly symmetric doublets with a strong ortho-coupling constant (J ≈ 8 Hz).
-
Meta Isomer: Look for the isolated proton situated between the two substituents (position 2). Because it only has meta neighbors, it will appear as a singlet with very fine splitting (J ≈ 2 Hz).
-
Ortho Isomer: Lacking symmetry, this isomer presents a complex multiplet structure in the aromatic region, typically featuring doublets of doublets due to simultaneous ortho and meta coupling.
-
References
-
Zavahir, J. S., et al. (2020). Relationships in Gas Chromatography—Fourier Transform Infrared Spectroscopy—Comprehensive and Multilinear Analysis. Separations, 7(2), 27.[Link]
-
Firth, R. A., et al. (2022). Negative Ion Photoelectron Spectra of Deprotonated Benzonitrile Isomers via Computation of Franck–Condon Factors. The Journal of Physical Chemistry A, 126(29), 4781-4790.[Link]
Cross-Validation of Analytical Results for 5-Acetyl-2-methylbenzonitrile: A Performance Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of certifying the absolute purity of critical pharmaceutical intermediates. (CAS: 40180-77-6; Molecular Weight: 159.18 g/mol ) is a prime example of a compound where standard testing falls short[1]. Used extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals, its purity profile directly impacts downstream synthetic yields and impurity clearance.
Relying on a single analytical technique—such as HPLC-UV—creates a critical blind spot, particularly concerning structurally similar isomeric byproducts like [2]. To establish true analytical confidence and trustworthiness, we must employ orthogonal cross-validation, aligning with the stringent lifecycle management requirements of[3] and[4].
The Causality of Analytical Choices
Why do we insist on a multi-technique, cross-validated approach? The answer lies in the physicochemical realities of the molecule and the inherent limitations of individual detectors:
-
HPLC-UV (Chromatographic Purity): Excellent for detecting non-volatile, chromophore-containing impurities. However, positional isomers often exhibit nearly identical UV molar absorptivities and similar hydrophobicities, leading to potential co-elution on standard C18 stationary phases if the gradient is not perfectly optimized.
-
GC-FID (Orthogonal Resolution): Gas chromatography separates based on boiling point and volatility rather than just polarity. This orthogonal mechanism is critical for resolving the 5-acetyl target from its 4-acetyl isomer[2]. Furthermore, the Flame Ionization Detector (FID) provides a more uniform response factor for hydrocarbons compared to UV detection.
-
qNMR (Absolute Quantitation): While chromatography provides relative purity (area percent), quantitative NMR (qNMR) delivers absolute mass fraction. By comparing the integration of the analyte's protons against a certified internal standard, we bypass the need for an identical reference standard, eliminating calibration curve biases.
Product Comparison: Analytical Grade vs. Standard Commercial Grade
To demonstrate the value of this rigorous testing, the following table compares our Analytical Grade 5-Acetyl-2-methylbenzonitrile against a standard commercial alternative.
| Analytical Parameter | Analytical Grade (Our Product) | Standard Commercial Grade | Validation Method |
| Appearance | White crystalline powder | Pale yellow powder | Visual Inspection |
| Purity (HPLC-UV) | ≥ 99.8% (Area) | ≥ 98.0% (Area) | HPLC-UV (254 nm) |
| Purity (GC-FID) | ≥ 99.8% (Area) | ≥ 98.5% (Area) | GC-FID |
| 4-Acetyl Isomer | ≤ 0.05% | ≤ 1.2% | GC-FID / HPLC |
| Absolute Assay | 99.5% ± 0.5% | Not Reported | qNMR |
| Moisture Content | ≤ 0.2% | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every protocol must be self-validating. The following methodologies incorporate built-in system suitability testing (SST) to guarantee that the analytical procedure is fit for its intended purpose, as mandated by[3].
Protocol 1: HPLC-UV Purity Assessment
Causality: A shallow, extended gradient is employed specifically to maximize the chromatographic resolution between structurally similar isomeric impurities that would otherwise co-elute under rapid screening conditions.
-
Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (20% B), 5-20 min (20% to 80% B), 20-25 min (80% B).
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of Acetonitrile.
-
Self-Validation (SST): Inject a resolution mixture containing both 5-acetyl-2-methylbenzonitrile and 4-acetyl-2-methylbenzonitrile. The protocol is only valid if the chromatographic resolution ( Rs ) between the two peaks is ≥2.0 .
Protocol 2: GC-FID Volatile Impurity Profiling
Causality: A 5% phenyl stationary phase is selected to exploit slight differences in the dipole moments and boiling points of the isomers, providing a separation mechanism completely orthogonal to reverse-phase HPLC.
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Initial temp 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Injection: 1 µL injection volume, split ratio 50:1. Injector temp: 250°C. Detector temp: 300°C.
-
Self-Validation (SST): The signal-to-noise (S/N) ratio for a 0.05% standard injection must be ≥10 , ensuring the is sufficient to detect trace isomers and support compliant batch release decisions[5].
Protocol 3: qNMR Absolute Assay
Causality: A 30-second relaxation delay is critical; shorter delays prevent complete longitudinal relaxation ( T1 ) of the protons, which would artificially skew the integration and invalidate the absolute purity calculation.
-
Sample Prep: Accurately weigh ~20 mg of 5-Acetyl-2-methylbenzonitrile and ~10 mg of TraceCERT® Dimethyl sulfone (Internal Standard).
-
Solvent: Dissolve in 0.6 mL of Deuterated Chloroform ( CDCl3 ).
-
Acquisition: 400 MHz NMR spectrometer. Acquire 16 scans.
-
Parameters: Set the relaxation delay ( D1 ) to 30 seconds.
-
Self-Validation (SST): The phase and baseline must be manually corrected. The integration of the internal standard must yield a relative standard deviation (RSD) of ≤1.0% across triplicate preparations.
Visualizations
Workflow demonstrating orthogonal cross-validation for comprehensive purity assessment.
Logical pathway for the generation and orthogonal separation of isomeric impurities.
References
-
National Center for Biotechnology Information. "5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem". Source: nih.gov. URL: [Link]
-
European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Source: europa.eu. URL: [Link]
-
BA Sciences. "USP <1225> Method Validation". Source: basciences.com. URL: [Link]
-
GMP Compliance. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". Source: gmp-compliance.org. URL: [Link]
Sources
- 1. 5-Acetyl-2-methylbenzonitrile | C10H9NO | CID 18388865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
comparing the hydride-donating ability of benzoheterocyclic compounds
An in-depth understanding of organic hydride donors is critical for advancing metal-free catalysis, fuel-forming reactions, and asymmetric transfer hydrogenation. Among the most potent organic reductants are benzoheterocyclic compounds, which offer highly tunable hydride-donating abilities compared to traditional NADH models like 1-benzyl-1,4-dihydronicotinamide (BNAH) or Hantzsch esters (HEH).
This guide provides an objective, data-driven comparison of the hydride-donating performance of five-membered benzoheterocyclic compounds (FMBs) and six-membered benzoheterocyclic compounds (SMBs), detailing the causality behind their thermodynamic and kinetic behaviors.
When evaluating a compound's ability to donate a hydride ( H− ), researchers must look beyond a single thermodynamic value. The actual chemical reactivity of a hydride donor is governed by a delicate interplay between its thermodynamic driving force and its kinetic intrinsic barrier[1].
-
Thermodynamic Driving Force[ ΔG∘(X−H) ]: The free energy required to heterolytically cleave the X-H bond. A lower value indicates a stronger thermodynamic tendency to release a hydride.
-
Kinetic Intrinsic Barrier[ ΔGXH/X= ]: The activation free energy of the self-exchange reaction ( XH−+X+→X++XH− ). This dictates the inherent speed of the hydride transfer, independent of the driving force.
-
Thermo-Kinetic Parameter [ ΔG=∘(X−H) ]: A composite parameter that quantitatively evaluates the actual hydride-donating ability in a real chemical reaction, bridging both the thermodynamic stability of the products and the kinetic barrier of the transition state[1].
The Structural Anomaly: Experimental data reveals that thermodynamically favorable structures are not always kinetically favorable[2]. Five-membered benzoheterocycles (FMBs) like DMBI are thermodynamically dominant due to the strong resonance stabilization of the resulting benzimidazolium cation. However, six-membered benzoheterocycles (SMBs) like DMPX are kinetically dominant, possessing much lower intrinsic barriers due to less structural reorganization required to reach the transition state[1].
Logical relationship of thermodynamic and kinetic parameters determining actual hydricity.
Quantitative Performance Comparison
To objectively select a hydride donor for a specific catalytic cycle, we must compare their established parameters in a standardized solvent (Acetonitrile at 298 K). The table below synthesizes experimental data for FMBs, SMBs, and benchmark NADH models[1][3].
| Compound Class | Specific Compound | ΔG∘(X−H) (kcal/mol) | ΔGXH/X= (kcal/mol) | ΔG=∘(X−H) (kcal/mol) | Overall Reactivity Rank |
| FMB | DMBI (Benzimidazoline) | 49.2 | 35.88 | 42.54 | Highest |
| FMB | DMIZ (Indazoline) | 53.7 | 42.04 | 47.87 | High |
| SMB | DMPX (Quinoxalinone) | 79.5 | 25.02 | 52.26 | Moderate |
| SMB | DMPZ (Quinazolinone) | 73.2 | 35.34 | 54.27 | Moderate |
| NADH Model | BNAH | 64.2 | N/A | N/A | Moderate |
| FMB | BTH-Ph (Benzothiazoline) | 73.0 | N/A | N/A | Low |
| FMB | BOH-Ph (Benzoxazoline) | 91.2 | N/A | N/A | Lowest |
Key Insights for Drug Development & Catalysis:
-
DMBI is the Superior Reductant: With a ΔG=∘(X−H) of 42.54 kcal/mol, DMBI exhibits the strongest hydride-donating ability in actual chemical reactions, significantly outperforming traditional NADH models like BNAH[1][3].
-
Heteroatom Influence: Substituting the nitrogen in benzimidazoline with sulfur (BTH-Ph) or oxygen (BOH-Ph) drastically reduces the hydride-donating ability. Oxygen's high electronegativity destabilizes the resulting cation, raising the C-H bond cleavage energy to 91.2 kcal/mol[3].
-
Carbonyl Deactivation: Introducing an electron-withdrawing carbonyl group into the benzo-ring structure universally decreases the thermodynamic hydride-donating ability by pulling electron density away from the reactive C-H center[1].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the hydricity of newly synthesized benzoheterocycles must be measured using self-validating, orthogonal methodologies. Below are the standard protocols for determining both thermodynamic and kinetic parameters.
Protocol A: Thermodynamic Hydricity via the Potential-pKa Method
This method calculates ΔG∘(X−H) using a thermodynamic cycle based on the standard reduction potential of the radical cation and its pKa[4].
-
Electrochemical Setup: Prepare a 1.0 mM solution of the hydride donor in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.
-
Internal Validation: Add 1.0 mM Ferrocene ( Fc ) as an internal standard. The Fc/Fc+ couple ensures that reference electrode drift does not skew the thermodynamic calculations.
-
Cyclic Voltammetry (CV): Scan at varying rates (50 mV/s to 1 V/s) using a glassy carbon working electrode. Extract the standard oxidation potential E∘(X+/X∙) . If the oxidation is irreversible, use fast-scan CV or second-harmonic AC voltammetry to isolate the reversible potential.
-
pKa Determination: Perform isothermal titration calorimetry (ITC) or UV-Vis spectrophotometric titration of the oxidized species against standard bases (e.g., substituted pyridines) to determine the pKa of the radical cation.
-
Thermocycle Calculation: Compute the free energy using the equation:
ΔG∘(X−H)=1.37×pKa+23.06×E∘+Csolvent
Protocol B: Kinetic Hydricity via Stopped-Flow Spectrophotometry
To determine the kinetic intrinsic barrier ( ΔGXH/X= ), one must measure the rate of hydride transfer to a reference acceptor.
-
Anaerobic Preparation: Degas all solvents via three freeze-pump-thaw cycles. Prepare solutions inside an argon-filled glovebox to prevent oxidative degradation of the donor.
-
Pseudo-First-Order Conditions: Prepare the reference acceptor (e.g., Trityl cation, CPh3+ ) at a fixed concentration (0.05 mM) and the benzoheterocyclic donor at various excess concentrations (0.5 mM to 5.0 mM). This ensures the reaction rate depends solely on the acceptor, self-validating the kinetic extraction.
-
Rapid Mixing: Inject both solutions into a stopped-flow spectrophotometer cell.
-
Decay Tracking: Monitor the exponential decay of the acceptor's absorbance (e.g., CPh3+ at 430 nm). Extract the pseudo-first-order rate constant ( kobs ), plot against donor concentration to find the second-order rate constant ( k2 ), and apply the Marcus cross-relation to derive the intrinsic barrier[1].
Self-validating experimental workflow for determining the thermo-kinetic parameter.
Conclusion & Selection Guide
When designing a catalytic reduction system or developing a new active pharmaceutical ingredient (API) requiring a hydride transfer step:
-
Opt for DMBI or DMIZ (FMBs) when the reaction requires a massive thermodynamic driving force and operates under mild conditions. Their low ΔG=∘(X−H) values make them the most potent overall reductants[1].
-
Opt for DMPX (SMBs) when the substrate is highly reactive but the reaction suffers from kinetic bottlenecking. SMBs have the lowest intrinsic kinetic barriers, allowing for rapid transfer if the thermodynamics are otherwise favorable[1].
-
Avoid BOH-Ph or heavily carbonylated derivatives unless a very mild, highly selective reductant is required to prevent over-reduction of sensitive functional groups[1][3].
References
-
Zhang, J.-Y., & Zhu, X.-Q. (2022). "Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds in Acetonitrile." Molecules, 27(21), 7252.[Link]
-
Catalysis Science & Technology. (2025). "Benzimidazoline and benzimidazolium redox couples: fundamental properties and diverse applications." Royal Society of Chemistry.[Link]
-
Chemical Society Reviews. (2018). "Thermodynamic and Kinetic Hydricities of Metal-Free Hydrides." Royal Society of Chemistry.[Link]
-
Journal of the American Chemical Society. (2018). "Thermodynamic Hydricities of Biomimetic Organic Hydride Donors." OSTI / U.S. Department of Energy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoline and benzimidazolium redox couples: fundamental properties and diverse applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Thermodynamic Hydricities of Biomimetic Organic Hydride Donors (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Personal protective equipment for handling 5-Acetyl-2-methylbenzonitrile
Title: Advanced Laboratory Safety & Operational Guide: Handling 5-Acetyl-2-methylbenzonitrile
Introduction As a Senior Application Scientist overseeing the synthesis of complex active pharmaceutical ingredients (APIs), I frequently encounter 5-Acetyl-2-methylbenzonitrile (CAS: 40180-77-6)[1][2]. This bifunctional intermediate—featuring both an electrophilic nitrile and a reactive ketone on a toluene backbone—is indispensable in the development of non-steroidal androgen receptor antagonists and isoxazoline-class antiparasitics. However, its chemical utility is directly mirrored by its biological reactivity.
This guide provides a comprehensive, field-tested framework for the personal protective equipment (PPE), handling, and disposal of 5-Acetyl-2-methylbenzonitrile. We will move beyond basic Safety Data Sheet (SDS) compliance to explain the causality behind each safety protocol, ensuring your laboratory operations are built on a self-validating system of trust and scientific integrity.
Mechanistic Risk Assessment: The "Why" Behind the PPE
Before selecting protective equipment, we must understand the specific threat model. 5-Acetyl-2-methylbenzonitrile presents three primary hazards[3]:
-
Dermal & Ocular Irritation (H315, H319): The electrophilic nature of the acetyl and nitrile groups allows the molecule to react with nucleophilic residues on skin and eye proteins, leading to rapid inflammation and tissue damage[3].
-
Acute Oral Toxicity (H302): Inadvertent ingestion (often via contaminated gloves touching the face) can lead to systemic toxicity[3].
-
Respiratory Tract Irritation (H335): As a fine crystalline solid, the compound is highly prone to aerosolization. Inhalation of these micro-particles bypasses upper respiratory defenses, depositing reactive electrophiles directly into the vulnerable pulmonary alveoli[3].
The Dynamic PPE Framework: Solid vs. Solvated States
A common failure point in laboratory safety is treating a chemical's hazard profile as static. The risk profile of 5-Acetyl-2-methylbenzonitrile changes drastically once dissolved. In its solid state, the primary risk is dust inhalation and surface contact. Once solvated, the solvent acts as a molecular carrier, rapidly pulling the toxic solute through standard glove materials.
Table 1: Baseline Hazard Profile & Exposure Limits
| Hazard Classification | Signal Word | Hazard Statements (GHS) | Precautionary Statements |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
| Skin Irritation (Cat 2) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/eye protection |
| Eye Irritation (Cat 2A) | Warning | H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes cautiously |
| STOT SE (Cat 3) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas |
Data synthesized from standardized GHS hazard classifications for CAS 40180-77-6[3].
Table 2: Dynamic Glove Compatibility Matrix
| Physical State | Carrier Solvent | Recommended Glove Material | Breakthrough Time | Rationale |
| Solid | None (Pure Powder) | Nitrile (Min 0.11 mm) | > 480 mins | Solid particles cannot permeate intact nitrile. |
| Solvated | Dimethylformamide (DMF) | Butyl Rubber (0.3 mm) | > 480 mins | DMF degrades nitrile in < 5 mins, acting as a carrier for the solute. |
| Solvated | Dichloromethane (DCM) | Silver Shield / Viton | > 480 mins | DCM instantly permeates nitrile and butyl rubber. |
| Solvated | Methanol / Ethanol | Nitrile (Min 0.11 mm) | 40 - 60 mins | Acceptable for short durations; frequent changes required. |
Standard Operating Procedure (SOP): Safe Handling Workflow
To ensure a self-validating safety system, every step of the handling process must incorporate physical or procedural barriers.
Phase 1: Pre-Weighing and Transfer
-
Environmental Verification: Verify that the laboratory fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Never handle the dry powder on an open bench.
-
Static Mitigation: 5-Acetyl-2-methylbenzonitrile is prone to static cling. Discharge the weighing boat and stainless-steel spatula using an anti-static gun (e.g., Zerostat) to prevent the sudden aerosolization of the powder.
-
PPE Donning: Equip standard solid-state PPE: Double nitrile gloves, an N95 or P100 particulate respirator (crucial for mitigating H335 risks), snug-fitting chemical splash goggles, and a flame-retardant lab coat.
-
Transfer Mechanics: Transfer the solid slowly. Keep the source bottle and the weighing vessel as close together as possible to minimize the drop height and subsequent dust generation.
Phase 2: Solvation and Reaction Setup
-
Carrier Risk Assessment: Before introducing a solvent, consult Table 2. If using a highly penetrative solvent like DMF or DCM, immediately upgrade your outer glove layer to Butyl Rubber or Silver Shield.
-
Solvent Introduction: Slowly add the solvent to the solid while maintaining gentle agitation. Never drop the solid powder into a vigorously stirring solvent, as this can cause micro-splashing of the concentrated, highly permeative solution onto your PPE.
Workflow for transitioning from solid handling to solvated reaction setup.
Emergency Spill Response & Disposal Logistics
In the event of a spill, the physical state of the chemical dictates the response logic. Sweeping a dry powder spill is a critical error that will aerosolize the compound, maximizing inhalation exposure[3].
Step-by-Step Spill Mitigation:
-
Evacuation & Isolation: If the spill exceeds 50g or involves a highly volatile/toxic solvent, immediately evacuate the immediate lab space and increase room ventilation.
-
State Assessment & Containment:
-
For Dry Powder: Do not sweep. Gently mist the powder with water or a heavy alcohol to bind the particles, or carefully cover it with damp paper towels to suppress dust.
-
For Liquid Solutions: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or specialized chemical absorbent pads.
-
-
Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a rigid, sealable high-density polyethylene (HDPE) hazardous waste container.
-
Decontamination: Wash the spill area with a strong laboratory detergent and water, followed by an ethanol wipe-down. This ensures all residual electrophilic compound is chemically lifted and removed from the surface.
Algorithmic decision tree for chemical spill response and decontamination.
Disposal Logistics
Do not dispose of 5-Acetyl-2-methylbenzonitrile down the drain or in standard municipal waste.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a designated solid hazardous waste bin lined with a biohazard/chemical waste bag.
-
Liquid Waste: Halogenated and non-halogenated waste streams must be kept strictly separate. If the compound is dissolved in DCM, it must go into the Halogenated Waste carboy. If dissolved in DMF or Methanol, it belongs in the Non-Halogenated Waste carboy. Ensure all containers are clearly labeled with the exact chemical constituents and their respective percentages.
References
-
Chemsrc. "5-acetyl-2-methylbenzonitrile | CAS#:40180-77-6". Chemsrc.com. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
